Product packaging for 3-Bromo-6-methyl-5-nitropyridin-2-amine(Cat. No.:CAS No. 150935-62-9)

3-Bromo-6-methyl-5-nitropyridin-2-amine

Cat. No.: B584017
CAS No.: 150935-62-9
M. Wt: 232.037
InChI Key: QEACSSLDLWHNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-6-methyl-5-nitropyridin-2-amine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a key synthetic precursor in the development of novel 2-aminopyridine derivatives, a privileged scaffold in kinase inhibitor design . This compound is specifically utilized in the discovery of next-generation ROS1/ALK dual inhibitors aimed at overcoming drug resistance in cancer therapy . Research indicates that derivatives built around this core structure exhibit remarkable activity against Crizotinib-refractory mutants, such as ROS1 G2032R and ALK G1202R , which are a significant challenge in the treatment of non-small cell lung cancer (NSCLC) . The bromo and nitro substituents on the aminopyridine core offer versatile handles for further synthetic elaboration, enabling researchers to explore structure-activity relationships and optimize potency against resistant targets. This compound is strictly for research and development purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3O2 B584017 3-Bromo-6-methyl-5-nitropyridin-2-amine CAS No. 150935-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEACSSLDLWHNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652038
Record name 3-Bromo-6-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150935-62-9
Record name 3-Bromo-6-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-amine. It also explores its potential biological significance based on the activities of structurally related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides expert analysis to support research and development efforts.

Core Chemical Properties

This compound, with the CAS number 150935-62-9, is a substituted pyridine derivative.[1][2][3][4][5] Its core chemical identifiers and physicochemical properties are summarized in the table below. It is important to note that while some properties like molecular formula and weight are well-established, others such as melting and boiling points have limited and sometimes conflicting reports for structurally similar isomers. The data presented here is the most accurate representation based on available supplier information for the specified CAS number.

PropertyValueSource(s)
CAS Number 150935-62-9[1][2][3][4][5]
Molecular Formula C₆H₆BrN₃O₂[1][2][3][4][6]
Molecular Weight 232.03 g/mol [1][3][6]
Appearance Likely a solid[7][8]
Melting Point 199-202°C (for a related compound)[9]
Boiling Point Not available
Solubility Not available
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Synthesis and Reactivity

Synthetic Approach

G General Synthetic Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Nitration Nitration 2-Amino-6-methylpyridine->Nitration HNO₃, H₂SO₄ Bromination Bromination Nitration->Bromination Br₂, Solvent This compound This compound Bromination->this compound

Caption: A plausible synthetic pathway for this compound.

Potential Reactivity: Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the pyridine ring suggests that this compound is a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[10][11] The amino group on the pyridine ring can sometimes interfere with the palladium catalyst; however, with the appropriate choice of catalyst, ligand, and base, high yields can often be achieved without needing to protect the amine.[11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol adapted from procedures for structurally similar bromo-amino-pyridines and can serve as a starting point for the Suzuki-Miyaura coupling of this compound.[10][11][13][14]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

  • Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

G Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_outcome Outcome Substrate 3-Bromo-6-methyl- 5-nitropyridin-2-amine Reaction Heating under Inert Atmosphere Substrate->Reaction Boronic_Acid Arylboronic Acid/Ester Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product Coupled Product Reaction->Product Purification Work-up & Purification Product->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its functional groups.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups:[15][16]

  • N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively.

  • C=C and C=N Stretching (Pyridine Ring): These vibrations typically appear in the 1600-1450 cm⁻¹ region.

  • N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.

  • C-N Stretching: The aromatic C-N stretching band should be in the 1335-1250 cm⁻¹ range.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic Proton: A singlet for the proton on the pyridine ring.

    • Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

    • Methyl Protons: A singlet for the -CH₃ protons.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals for the carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups, as well as the bromine atom.[17]

3.3. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other fragments.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity of this compound. However, the pyridine and nitropyridine moieties are "privileged structures" in medicinal chemistry, frequently found in FDA-approved drugs and biologically active compounds.[18][19][20][21][22]

4.1. Kinase Inhibition

Many pyridine-containing compounds are known to function as kinase inhibitors.[23][24][25][26] Kinases, such as receptor tyrosine kinases (RTKs), play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[20][25] Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against various kinases, such as Janus kinases (JAKs) or tyrosine kinases (e.g., TYK2, Met).[23][27]

Caption: A diagram illustrating the potential mechanism of a pyridine-based kinase inhibitor.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. While specific experimental data on its properties and reactivity are scarce, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and reaction pathways, predicting its spectroscopic features, and contextualizing its potential biological relevance. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-amine (CAS Number 150935-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key building block in modern medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to present a thorough and practical resource for researchers.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the CAS number 150935-62-9. Its chemical structure combines a pyridine ring with bromo, methyl, nitro, and amine functional groups, making it a versatile intermediate for the synthesis of complex heterocyclic molecules.

PropertyValueSource
CAS Number 150935-62-9[1]
Molecular Formula C₆H₆BrN₃O₂[1]
Molecular Weight 232.04 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms 2-Amino-3-bromo-6-methyl-5-nitropyridine, 2-Amino-3-bromo-5-nitro-6-picoline[1][3]
SMILES CC1=CC(=C(C(=N1)N)Br)--INVALID-LINK--[O-][3]
LogP 2.74730[1]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely start from a readily available aminopyridine derivative, followed by bromination and nitration.

A representative synthesis for a similar compound, 2-amino-5-bromo-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine.[4] A plausible pathway for the synthesis of this compound could involve the bromination and subsequent nitration of 6-methylpyridin-2-amine.

Proposed Synthetic Workflow:

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 6-methylpyridin-2-amine 6-methylpyridin-2-amine Bromination Bromination (e.g., NBS or Br2) 6-methylpyridin-2-amine->Bromination Step 1 Nitration Nitration (e.g., HNO3/H2SO4) Bromination->Nitration Step 2 This compound This compound Nitration->this compound Purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Representative)

Specific NMR and other spectral data for this compound are not available in the searched literature. However, the following table presents representative ¹H and ¹³C NMR data for a structurally similar compound, N-(5-bromo-2-methylpyridin-3-yl)acetamide, which can provide an indication of the expected chemical shifts.[5]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 7.8sPyridine-H
7.38sPyridine-H
2.6sMethyl-H
2.45sAcetyl-H
¹³C NMR 169.1C=O
150.0Pyridine-C
147.2Pyridine-C
127.9Pyridine-C
112.3Pyridine-C
24.1Methyl-C
16.5Acetyl-C

Note: This data is for a related compound and should be used for reference only.

Applications in Drug Discovery

Substituted nitropyridines, such as this compound, are valuable precursors in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[6] The various functional groups on the pyridine ring allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Role as a Scaffold in Kinase Inhibitors

The pyridine core can mimic the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases. The functional groups on this compound serve as handles for further chemical elaboration:

  • Amino Group: Can act as a hydrogen bond donor, crucial for anchoring the molecule in the kinase hinge region.

  • Bromo Group: Provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl moieties that can interact with other regions of the ATP-binding pocket.

  • Nitro Group: Can be reduced to an amino group, providing another point for derivatization or for the formation of fused ring systems.

  • Methyl Group: Can contribute to hydrophobic interactions within the binding site.

Logical Relationship in Drug Design:

G cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_outcome Desired Outcome Scaffold This compound Suzuki Suzuki Coupling (at Bromo position) Scaffold->Suzuki Amidation Amidation (at Amino group) Scaffold->Amidation Reduction Nitro Reduction -> Further Derivatization Scaffold->Reduction Inhibitor Potent & Selective Kinase Inhibitor Suzuki->Inhibitor Amidation->Inhibitor Reduction->Inhibitor

Caption: Drug design logic using the subject compound as a scaffold.

Potential Signaling Pathways to Target

Given the utility of similar scaffolds in developing kinase inhibitors, compounds derived from this compound could potentially target various signaling pathways implicated in cancer and other diseases. These include pathways driven by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Example Signaling Pathway (Receptor Tyrosine Kinase):

G cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Inhibitor (Derived from CAS 150935-62-9) Inhibitor->RTK

Caption: Potential inhibition of a generic RTK signaling pathway.

Experimental Protocols (Representative)

The following are representative protocols for reactions that could be performed on this compound, based on procedures for analogous compounds.

Suzuki Cross-Coupling (Representative)

This protocol describes the palladium-catalyzed coupling of a bromo-aminopyridine with an arylboronic acid.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Reduction of the Nitro Group (Representative)

This protocol describes the reduction of a nitro group on a pyridine ring to an amine.[7]

Materials:

  • Substituted 5-nitropyridin-2-amine (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ethanol or Acetic Acid

  • Hydrochloric acid (catalytic amount if using Fe)

Procedure (using Iron):

  • Dissolve the 5-nitropyridine derivative in ethanol or acetic acid.

  • Add iron powder to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aminopyridine derivative.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. While specific data for this compound is limited, this guide provides a comprehensive overview of its properties and potential applications based on data from structurally related molecules. The synthetic handles on this scaffold offer numerous possibilities for chemical modification, making it a compound of high interest for researchers in medicinal chemistry and drug discovery.

References

Spectroscopic Profile of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromo-6-methyl-5-nitropyridin-2-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.5Singlet1HH-4
~ 6.0 - 6.5Broad Singlet2H-NH₂
~ 2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-2
~ 105 - 110C-3
~ 140 - 145C-4
~ 135 - 140C-5
~ 150 - 155C-6
~ 18 - 22-CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3450 - 3300N-H stretch (amine)
1620 - 1580N-H bend (amine)
1550 - 1510Asymmetric NO₂ stretch
1360 - 1320Symmetric NO₂ stretch
1600 - 1450C=C and C=N stretch (aromatic ring)
~ 850C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z RatioInterpretation
231/233[M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern)
216/218[M-CH₃]⁺
185/187[M-NO₂]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) is a softer technique often used to determine the molecular weight.

  • Instrumentation: Employ a mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ peak pair.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] Given the absence of extensive published quantitative solubility data for this specific compound, this document outlines predictive models, standardized experimental protocols for solubility determination, and contextualizes its importance in synthetic chemistry workflows.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂--INVALID-LINK--[1]
Molecular Weight 232.04 g/mol --INVALID-LINK--[1]
CAS Number 150935-62-9--INVALID-LINK--[2]
Appearance Likely a solid (based on storage recommendations)N/A
Storage Conditions 2-8°C, Sealed in a dry environment--INVALID-LINK--[1]

Predicted Solubility Profile

In the absence of direct experimental data, solubility can be estimated based on the principle of "like dissolves like" and computational models. The polarity of this compound, with its amino, nitro, and bromo functional groups, suggests a degree of polarity.

Qualitative Solubility Prediction:

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarLowThe polar functional groups of the solute are unlikely to interact favorably with a non-polar solvent.
Toluene Non-polarLow to ModerateThe aromatic nature of toluene may offer some interaction with the pyridine ring, but the polar groups will limit solubility.
Dichloromethane Polar aproticModerateOffers a balance of polarity that can interact with the polar functional groups without the hydrogen bonding that would favor highly polar protic solvents.
Ethyl Acetate Polar aproticModerate to HighThe ester group provides polarity that can interact with the solute.
Acetone Polar aproticModerate to HighThe ketone group is a good hydrogen bond acceptor, which can interact with the amine group of the solute.
Ethanol Polar proticModerate to HighCapable of hydrogen bonding with the amine and nitro groups, which should facilitate dissolution.
Methanol Polar proticHighSimilar to ethanol but with higher polarity, potentially leading to better solvation of the polar functional groups.
Dimethyl Sulfoxide (DMSO) Polar aproticHighA powerful and highly polar solvent capable of dissolving a wide range of organic compounds.

Modern computational approaches utilize machine learning and thermodynamic principles to provide more quantitative predictions. These models consider a range of molecular descriptors to estimate solubility in various solvents.[3][4][5] For a precise quantitative understanding, experimental determination is essential.

Experimental Determination of Solubility

A standardized protocol is necessary to obtain reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound in a range of organic solvents.

Objective: To quantitatively determine the solubility of this compound in selected organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

    • Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Hexane25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueExperimental Value

Role in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules.[1] Its functional groups provide multiple reaction sites for further chemical transformations.

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic pathway.

G A 3-Bromo-6-methyl- 5-nitropyridin-2-amine B Chemical Transformation (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B Reactant C Functionalized Intermediate B->C Product D Further Synthetic Steps (e.g., Reduction of Nitro Group, Cyclization) C->D Substrate E Target Bioactive Molecule (e.g., Agrochemical, Pharmaceutical) D->E Final Product G A Equilibration (Excess Solute + Solvent in Shaker) B Phase Separation (Settling/Centrifugation) A->B C Filtration (Supernatant through 0.22 µm filter) B->C D Dilution (To fall within calibration range) C->D E Quantitative Analysis (HPLC or UV-Vis) D->E F Data Calculation (Solubility in g/L and mol/L) E->F

References

Purity Analysis of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also includes data presentation in structured tables and graphical representations of experimental workflows to facilitate a multi-faceted approach to purity analysis.

Introduction

This compound is a substituted pyridine derivative whose structural complexity makes it a valuable building block in the synthesis of novel pharmaceutical compounds. The presence of bromo, methyl, nitro, and amine functional groups offers multiple reaction sites for developing diverse molecular scaffolds. The purity of this intermediate is of paramount importance, as impurities can lead to the formation of undesirable side products, reduce the yield of the final API, and introduce potentially toxic components.

This guide details a systematic approach to the purity analysis of this compound, employing orthogonal analytical techniques to ensure a comprehensive evaluation of its chemical integrity.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the robust purity analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantitative purity assessment and impurity profiling. A reversed-phase HPLC method can effectively separate the main compound from its potential impurities based on polarity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation.[3][4][5] Quantitative NMR (qNMR) can also be employed for purity determination without the need for a specific reference standard of the analyte.[5][6][7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify the structures of any co-eluting impurities from HPLC or GC analysis.[8][9][10] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of elemental composition.[8]

  • Gas Chromatography (GC): For volatile and thermally stable impurities, GC is a suitable analytical method.[11][12][13] Given the nature of the target compound, GC may be particularly useful for analyzing starting materials or low molecular weight byproducts.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Br) in the sample, which can be compared against the theoretical values calculated from the empirical formula (C₆H₆BrN₃O₂).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision 5 mm NMR tubes.

¹H NMR Protocol:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 5 seconds for quantitative analysis).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and identify any impurity peaks.

¹³C NMR Protocol:

  • Prepare a more concentrated sample (20-30 mg in 0.7 mL of solvent).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A longer acquisition time with a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (LC-MS)

This protocol describes the coupling of HPLC with mass spectrometry for molecular weight confirmation and impurity identification.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

LC-MS Conditions:

Parameter Value
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 325°C
Nebulizer Pressure 35 psig

| Mass Range | 50 - 500 m/z |

Procedure:

  • Use the same HPLC method as described in section 3.1.

  • Divert the flow from the HPLC column to the ESI source of the mass spectrometer.

  • Acquire mass spectra for the main peak and any impurity peaks.

  • The accurate mass data can be used to predict the elemental composition of the parent ion and any fragments.

Data Presentation

Table 1: Summary of Purity Analysis Data
Analytical TechniqueParameterResult
HPLC Purity (Area %)99.5%
Known Impurity 10.2%
Unknown Impurity 20.15%
Total Impurities0.5%
LC-MS [M+H]⁺Expected: 231.97, Found: 231.98
¹H NMR Chemical Shifts (δ)Consistent with the structure of this compound
Impurity SignalsPresent at < 0.5%
Elemental Analysis %CTheoretical: 31.05, Found: 31.10
%HTheoretical: 2.61, Found: 2.65
%NTheoretical: 18.11, Found: 18.05
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (s, 1H, Ar-H), 7.50 (s, 2H, -NH₂), 2.40 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.2, 150.1, 135.5, 128.9, 105.7, 18.3
MS (ESI+) m/z 231.98 [M+H]⁺, 233.98 [M+2+H]⁺ (Bromine isotope pattern)

Mandatory Visualizations

PurityAnalysisWorkflow cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Evaluation cluster_end Final Report Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Other Other Techniques (GC, EA) Dissolution->Other ProcessData Process Chromatograms and Spectra HPLC->ProcessData LCMS->ProcessData NMR->ProcessData Other->ProcessData Quantify Quantify Purity and Impurities ProcessData->Quantify Identify Identify Impurities ProcessData->Identify Report Certificate of Analysis Quantify->Report Identify->Report

Caption: Experimental workflow for the purity analysis of a pharmaceutical intermediate.

HypotheticalSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Kinase Receptor ProteinA Protein Kinase A Receptor->ProteinA Phosphorylation ProteinB Protein Kinase B ProteinA->ProteinB Activation TF_Activation Transcription Factor Activation ProteinB->TF_Activation Gene_Expression Target Gene Expression TF_Activation->Gene_Expression Translocation Cell_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cell_Response Compound Derivative of 3-Bromo-6-methyl... (Inhibitor) Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway involving a derivative compound as a kinase inhibitor.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. A comprehensive analytical strategy employing orthogonal methods such as HPLC, NMR, and MS is essential for accurate purity determination and impurity profiling. The detailed protocols and data presentation formats provided in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. This multi-faceted approach not only meets regulatory expectations but also ensures the reliability of scientific outcomes in the development of new medicines.

References

Commercial Availability and Synthetic Utility of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-5-nitropyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring an amine, a bromine atom, and a nitro group on a methyl-substituted pyridine core, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, albeit inferred, experimental protocol for its synthesis, and its potential applications in research and development, with a focus on its utility in generating molecular diversity through cross-coupling reactions.

Commercial Availability

This compound, identified by the CAS Number 150935-62-9, is commercially available from several chemical suppliers. The availability in various quantities, from milligrams to grams, facilitates its use in both small-scale research and larger-scale synthetic campaigns.

SupplierPurityAvailable Quantities
Anax Laboratories>96%Inquire for details
MySkinRecipes97%100mg, 250mg, 1g, 5g, 10g
ChemicalBook97%-99.9%Inquire for details

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
CAS Number 150935-62-9
MDL Number MFCD00091868
Storage Conditions 2-8°C, Sealed

Table 2: Physicochemical Data for this compound

Synthetic Protocol

Proposed Synthesis of this compound

G Precursor 2-Amino-3-bromo-6-methylpyridine ReactionStep Nitration (H₂SO₄, HNO₃) Precursor->ReactionStep Reactant Product This compound ReactionStep->Product Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

Materials:

  • 2-Amino-3-bromo-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a carefully measured amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

  • Addition of Precursor: Slowly and portion-wise, add 2-Amino-3-bromo-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature of the mixture does not rise significantly.

  • Nitration: Once the precursor is fully dissolved, begin the dropwise addition of fuming nitric acid through the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution with a sodium hydroxide solution until a basic pH is achieved. The solid precipitate is then collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

  • Drying and Characterization: The purified product should be dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of libraries of novel compounds for biological screening.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful use in Suzuki cross-coupling reactions to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives[2]. These derivatives were then evaluated for their biological activities. A similar workflow can be envisioned for this compound.

Experimental Workflow: Suzuki Cross-Coupling for Library Synthesis

G Start This compound Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base) Start->Reaction Reactant Arylboronic Acid (R-B(OH)₂) Reactant->Reaction Product 3-Aryl-6-methyl-5-nitropyridin-2-amine Reaction->Product Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Product->Reduction FinalProduct 3-Aryl-6-methyl-5-aminopyridin-2-amine Reduction->FinalProduct Screening Biological Screening FinalProduct->Screening

Caption: Workflow for generating a library of compounds via Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the corresponding arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-5-nitropyridin-2-amine.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery lies in its role as a scaffold for generating diverse molecular structures that can be tested for biological activity. The subsequent reduction of the nitro group to an amine provides an additional point for functionalization, further expanding the chemical space that can be explored.

G Scaffold This compound Diversification Chemical Diversification (e.g., Suzuki Coupling) Scaffold->Diversification Library Compound Library Diversification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its strategic functionalization allows for the efficient construction of diverse molecular libraries, particularly through palladium-catalyzed cross-coupling reactions. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

The Pivotal Role of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, 3-Bromo-6-methyl-5-nitropyridin-2-amine stands out as a highly versatile, yet underexplored, intermediate. Its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and a methyl group on a pyridine core—offers a rich platform for a multitude of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, serving as a critical resource for professionals in organic synthesis and drug discovery. Due to the limited direct literature on this specific isomer, this guide leverages established protocols and reactivity data from closely related analogues to provide a comprehensive and predictive overview.

Introduction

Heterocyclic compounds are at the forefront of medicinal chemistry, with pyridine derivatives being a prominent class due to their presence in numerous approved drugs and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 150935-62-9) is a substituted pyridine that presents multiple reaction handles for synthetic diversification.

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the bromine atom serves as an excellent leaving group for cross-coupling and nucleophilic substitution reactions. The amino group can be a site for further derivatization or can direct the regioselectivity of subsequent reactions. This guide will explore the synthetic pathways to this compound and its key chemical transformations, providing detailed experimental protocols and quantitative data derived from analogous systems.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. This involves an initial nitration followed by a regioselective bromination.

Step 1: Nitration of 2-Amino-6-methylpyridine

The first step is the nitration of 2-amino-6-methylpyridine to yield 2-amino-6-methyl-5-nitropyridine. The amino group at the 2-position directs the incoming nitro group to the 5-position.[1]

G A 2-Amino-6-methylpyridine C 2-Amino-6-methyl-5-nitropyridine A->C Nitration Reagents B H2SO4, HNO3

Caption: Synthetic route to 2-amino-6-methyl-5-nitropyridine.

Experimental Protocol (Adapted from a similar nitration[2]):

  • In a flask equipped with a stirrer and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-1°C.

  • Slowly add 2-amino-6-methylpyridine (2.0 g, 18.5 mmol) to the cooled sulfuric acid, ensuring the temperature is maintained at 0°C.

  • In a separate vessel, prepare a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, keeping the reaction temperature at or below 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then warm to 50°C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated product, 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

Quantitative Data for Nitration of 2-Amino-6-methylpyridine[2]:

ReactantProductReagentsYieldMelting Point
2-Amino-6-methylpyridine2-Amino-6-methyl-5-nitropyridineH₂SO₄, HNO₃75%185-189 °C
Step 2: Bromination of 2-Amino-6-methyl-5-nitropyridine

The subsequent step is the bromination of 2-amino-6-methyl-5-nitropyridine at the 3-position to yield the target compound. The amino group directs the electrophilic bromine to the ortho position.

G A 2-Amino-6-methyl-5-nitropyridine C This compound A->C Bromination Reagents B N-Bromosuccinimide (NBS), DMF

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from a similar bromination[3]):

  • Dissolve 2-amino-6-methyl-5-nitropyridine (1.53 g, 10 mmol) in N,N-Dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of acetonitrile to remove impurities.

  • Dry the solid to obtain this compound.

Quantitative Data for Analogous Bromination Reactions[3]:

Starting MaterialBrominating AgentSolventYield
2-Amino-4-methylpyridineNBSDMF80%

Reactivity and Key Transformations

This compound is a versatile intermediate due to its multiple reactive sites. The primary transformations involve the bromo and nitro groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl substituents.

G A This compound C 3-Aryl-6-methyl-5-nitropyridin-2-amine A->C Suzuki Coupling Reagents B Arylboronic Acid, Pd Catalyst, Base

Caption: Suzuki coupling of this compound.

Experimental Protocol (Adapted from a general Suzuki coupling protocol[4]):

  • To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture at 80-100°C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of an Analogous Compound (5-bromo-2-methylpyridin-3-amine)[5]:

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O82
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O88
Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. These are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines.

G A This compound C 3-Bromo-6-methylpyridine-2,5-diamine A->C Nitro Reduction Reagents B Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C)

Caption: Reduction of the nitro group.

Experimental Protocol (Adapted from the reduction of 2-amino-5-bromo-3-nitropyridine[2]):

  • In a flask fitted with a reflux condenser, place this compound (0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron, and wash the iron filings with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from water to obtain the purified 3-Bromo-6-methylpyridine-2,5-diamine.

Common Reagents for Nitro Group Reduction:

ReagentConditions
Fe/HCl or Fe/NH₄ClAcidic or neutral aqueous conditions
SnCl₂·2H₂OAcidic conditions
H₂, Pd/CCatalytic hydrogenation
Na₂S₂O₄Aqueous solution

Applications in Heterocyclic Chemistry

This compound is a strategic intermediate for the synthesis of more complex heterocyclic systems. The sequential or concurrent manipulation of its functional groups allows for the construction of a diverse range of molecular architectures.

  • Synthesis of Fused Pyridines: The 2,5-diamino derivative, obtained after nitro reduction, is a key precursor for synthesizing imidazo[4,5-b]pyridines, which are known for their wide range of biological activities, including kinase inhibition.

  • Access to Polysubstituted Pyridines: Through Suzuki coupling followed by nitro reduction and further functionalization of the resulting amino groups, a variety of highly substituted pyridine derivatives can be accessed. These compounds are of great interest in medicinal chemistry for structure-activity relationship (SAR) studies.

  • Development of Novel Scaffolds: The unique substitution pattern of this compound makes it a valuable starting material for the exploration of novel heterocyclic scaffolds in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block in heterocyclic chemistry. While direct literature on this specific compound is sparse, a comprehensive understanding of its synthesis and reactivity can be inferred from well-established chemical principles and the extensive research on analogous substituted pyridines. This guide provides a foundational framework for researchers and scientists to utilize this compound in the design and synthesis of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed, albeit adapted, experimental protocols and compiled quantitative data offer a practical starting point for the exploration of the rich chemistry of this promising intermediate.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a valuable synthetic intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications.

Core Compound Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆BrN₃O₂. The presence of amino, bromo, methyl, and nitro functional groups on the pyridine ring makes it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 150935-62-9, 68957-50-6[1][2]
Molecular Formula C₆H₆BrN₃O₂[1]
Molecular Weight 232.04 g/mol [1]
Appearance Likely a yellow or brown solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred

Synthesis of this compound

The most plausible synthetic route to this compound is through the electrophilic bromination of its precursor, 2-Amino-6-methyl-5-nitropyridine. The nitro group at the 5-position and the amino group at the 2-position direct the incoming electrophile (bromine) to the 3-position of the pyridine ring.

Synthesis_Pathway Start 2-Amino-6-methyl-5-nitropyridine Reagent + N-Bromosuccinimide (NBS) in DMF Start->Reagent Product This compound Reagent->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 2-Amino-6-methyl-5-nitropyridine

This protocol is based on analogous bromination reactions of substituted aminopyridines and is expected to yield the desired product.[3]

Materials:

  • 2-Amino-6-methyl-5-nitropyridine (CAS: 22280-62-2)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Acetonitrile

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-6-methyl-5-nitropyridine in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Brominating Agent: Dissolve an equimolar amount of N-Bromosuccinimide (NBS) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled pyridine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. A precipitate is expected to form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

  • Purification: Further purify the crude product by washing with cold acetonitrile to remove any unreacted starting material and by-products. Dry the purified product under vacuum.

Expected Outcome:

The final product, this compound, is expected to be a solid. The yield of this reaction, based on similar transformations, is anticipated to be in the range of 70-85%.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Amino-6-methyl-5-nitropyridine in DMF B Cool to 0-5 °C A->B C Add NBS solution dropwise B->C D Stir at room temperature C->D E Pour into ice water D->E F Filter the precipitate E->F G Wash with cold water F->G H Wash with acetonitrile G->H I Dry under vacuum H->I Product Product I->Product Final Product

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

TechniquePredicted Data
¹H NMR A singlet for the C4-H proton, a singlet for the methyl protons, and a broad singlet for the amine protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z ≈ 231/233 (due to bromine isotopes) and characteristic fragmentation patterns.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The functional groups on the pyridine ring allow for a variety of subsequent chemical transformations:

  • Suzuki and other cross-coupling reactions: The bromo substituent can be readily displaced to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

  • Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, allowing for the displacement of the bromo group by various nucleophiles.

  • Reduction of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

  • Modification of the amino group: The primary amine can undergo a wide range of reactions, including alkylation, acylation, and formation of heterocyclic rings.

This versatility makes this compound a valuable building block for the synthesis of a diverse range of target molecules with potential biological activity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials.[3][4] This document provides detailed application notes and a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-6-methyl-5-nitropyridin-2-amine with various arylboronic acids.

The substrate, this compound, presents several challenges inherent to electron-deficient heterocyclic systems. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[5] Additionally, the presence of both an amino and a nitro group influences the electronic properties of the pyridine ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. However, with the careful selection of a suitable catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protection of the amine functionality.[5]

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling of this compound

G reactants This compound + Arylboronic Acid products 3-Aryl-6-methyl-5-nitropyridin-2-amine reactants->products conditions Pd Catalyst, Base Solvent, Heat

A representative scheme for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] These data can serve as a valuable guide for selecting initial conditions and predicting outcomes for the coupling of this compound. Optimization may be required for this specific substrate.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Methyl-5-nitro-3-phenylpyridin-2-amine85
24-Methylphenylboronic acid6-Methyl-3-(4-methylphenyl)-5-nitropyridin-2-amine88
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-methyl-5-nitropyridin-2-amine92
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-6-methyl-5-nitropyridin-2-amine82
53-Fluorophenylboronic acid3-(3-Fluorophenyl)-6-methyl-5-nitropyridin-2-amine79
62-Thienylboronic acid6-Methyl-5-nitro-3-(2-thienyl)pyridin-2-amine75

Yields are based on reactions with 5-bromo-2-methylpyridin-3-amine and are for illustrative purposes.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[2]

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 eq)[2]

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture, or DMF)[2]

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath/microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Conventional Heating Protocol
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2]

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times.[5]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[5]

  • Catalyst and Solvent Addition: Add the palladium catalyst and the chosen solvent (e.g., 1,4-dioxane/water 4:1).[5]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[5]

  • Workup and Purification: Follow the workup and purification steps as described in the conventional heating protocol.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X Ln oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OR)2) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar' Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reactants->inert catalyst Add Pd Catalyst & Solvent inert->catalyst heat Heat & Stir (e.g., 90°C or Microwave) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter & Extract cool->filter purify Column Chromatography filter->purify final_product final_product purify->final_product Isolated Product

A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-methyl-5-nitropyridin-2-amine. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which is a critical transformation in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The pyridine moiety is a prevalent scaffold in numerous pharmaceutical compounds, and the ability to functionalize it through C-N bond formation is of significant interest in drug discovery and development.[4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[1][5] The development of this reaction has provided a versatile and efficient method for the synthesis of arylamines, often with significant advantages over traditional methods such as nucleophilic aromatic substitution, which can be limited by substrate scope and require harsh reaction conditions.[1]

The substrate, this compound, is a highly functionalized pyridine derivative. The presence of both a bromo substituent and an amino group, as well as an electron-withdrawing nitro group, makes it a valuable building block for the synthesis of complex heterocyclic compounds.[6][7] The Buchwald-Hartwig amination of this substrate allows for the selective introduction of a second amino group at the 3-position, leading to novel diaminopyridine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst.[2]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for a specific substrate.[8]

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[9]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

General Procedure for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol % XPhos).

  • Add the base (e.g., 1.4 equivalents of NaOt-Bu).

  • Add this compound (1.0 equivalent).

  • Seal the vessel and add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-methyl-5-nitro-2,3-diaminopyridine.[4]

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. These data are illustrative and based on typical results for similar bromopyridine substrates.[10]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101870-80
3BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)THF802475-85
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001680-90

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_reagents Prepare Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base - Anhydrous Solvent setup_glassware Assemble and Dry Glassware (Schlenk Tube/Reaction Vial) prep_reagents->setup_glassware inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) setup_glassware->inert_atmosphere add_solids Charge Vessel with Solids: - Catalyst - Ligand - Base - Bromo-pyridine inert_atmosphere->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids heating_stirring Heat and Stir Reaction Mixture add_liquids->heating_stirring monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating_stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying_concentration Dry and Concentrate Organic Phase extraction->drying_concentration purification Purify by Column Chromatography drying_concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of aromatic and heteroaromatic rings. In the context of medicinal chemistry and drug development, SNAr reactions on substituted pyridines are of particular importance, as the pyridine motif is a common scaffold in a vast array of pharmacologically active compounds. The presence of strongly electron-withdrawing groups, such as a nitro group, activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group, typically a halogen.

This document provides detailed application notes and generalized protocols for the nucleophilic aromatic substitution reactions of 3-Bromo-6-methyl-5-nitropyridin-2-amine . This substrate is primed for SNAr at the C3 position due to the activating effects of the adjacent nitro group and the inherent electron deficiency of the pyridine ring. The bromo substituent serves as an excellent leaving group in these transformations. The resulting substituted 2-amino-6-methyl-5-nitropyridine derivatives are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.

Reaction Mechanism and Principles

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group at the para-position relative to the point of attack.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, yielding the substituted product.

The general workflow for these reactions is depicted below.

SNAr_Workflow reagents Starting Material: This compound + Nucleophile + Base (optional) reaction Reaction Setup (Solvent, Temperature, Time) reagents->reaction Mixing workup Aqueous Workup (Extraction) reaction->workup Quenching purification Purification (Crystallization or Chromatography) workup->purification product Final Product: 3-Substituted-6-methyl-5-nitropyridin-2-amine purification->product

Caption: General experimental workflow for SNAr reactions.

Application Notes

The reactivity of this compound in SNAr reactions allows for the introduction of a wide variety of functional groups at the C3 position. The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that influence the reaction rate and yield.

  • Nucleophiles: A broad range of nucleophiles can be employed, including primary and secondary amines (aliphatic and aromatic), alkoxides, and thiolates. The nucleophilicity of the reagent will significantly impact the reaction conditions required.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used as they can solvate the charged intermediate and facilitate the reaction. Alcohols like ethanol or isopropanol can also be used, sometimes in combination with water.

  • Bases: An external base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is often required to neutralize the hydrogen halide formed during the reaction, especially when using amine nucleophiles. For alkoxide and thiolate nucleophiles, the sodium or potassium salt is typically used directly.

  • Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocols

Note: The following protocols are generalized based on typical SNAr reactions of activated halo-pyridines. Optimal conditions for specific substrates may vary and should be determined experimentally.

Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)

This protocol describes a typical procedure for the reaction of this compound with a cyclic secondary amine.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add piperidine (1.2 eq) followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-methyl-5-nitro-3-(piperidin-1-yl)pyridin-2-amine.

Protocol 2: Reaction with an Arylamine (e.g., Aniline)

Reactions with less nucleophilic arylamines may require more forcing conditions.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, suspend this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield N-phenyl-6-methyl-5-nitropyridine-2,3-diamine.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines the synthesis of an ether linkage at the C3 position.

Materials:

  • This compound

  • Sodium methoxide (solution in methanol or solid)

  • Methanol (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-methoxy-6-methyl-5-nitropyridin-2-amine. Further purification may be performed by crystallization or chromatography if necessary.

Data Presentation

Due to the lack of specific literature data for the SNAr reactions of this compound, the following tables present illustrative data based on reactions with structurally similar activated halopyridines. These values should be considered as a general guide for expected outcomes.

Table 1: Illustrative Reaction Conditions and Yields for SNAr with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineTEAEthanolReflux4-885-95
MorpholineK₂CO₃DMF80-1006-1280-90
AnilineK₂CO₃DMF12012-2460-75
BenzylamineTEAACNReflux5-1075-85

Table 2: Illustrative Reaction Conditions and Yields for SNAr with O- and S-Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanolRT2-690-98
Sodium EthoxideEthanolRT - Reflux3-888-96
Sodium ThiophenoxideDMF50-702-485-95

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in planning an SNAr experiment with this compound.

SNAr_Planning cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Substrate 3-Bromo-6-methyl- 5-nitropyridin-2-amine (Activated) Solvent Solvent Selection (Polar Aprotic) Substrate->Solvent Nucleophile Nucleophile (e.g., Amine, Alkoxide) Base Base Selection (Organic/Inorganic) Nucleophile->Base Temperature Temperature/ Time Nucleophile->Temperature Product Desired Product Solvent->Product Base->Product Temperature->Product

Caption: Key considerations for planning SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a versatile platform for the synthesis of a diverse range of substituted aminopyridines. These products serve as valuable building blocks in the discovery and development of new pharmaceutical agents. The protocols and data presented herein offer a foundational guide for researchers to design and execute these important transformations. Experimental optimization for each specific nucleophile is recommended to achieve the highest possible yields and purity.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-5-nitropyridin-2-amine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. Its strategic arrangement of amino, bromo, and nitro groups on a pyridine core allows for a variety of chemical transformations to construct complex scaffolds, particularly the pyrido[2,3-d]pyrimidine core, which is prevalent in numerous FDA-approved and investigational kinase inhibitors. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of a hypothetical Cyclin-Dependent Kinase (CDK) 4/6 inhibitor.

The pyrido[2,3-d]pyrimidine scaffold is a key component of several potent kinase inhibitors, including the CDK4/6 inhibitor Palbociclib, which is used in the treatment of HR-positive and HER2-negative breast cancer. The synthetic strategies outlined herein are based on established chemical methodologies for the construction of this important heterocyclic system.

Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold

The primary synthetic utility of this compound lies in its conversion to a 2,3,4-trisubstituted pyridine, which can then be cyclized to form the pyrido[2,3-d]pyrimidine core. The key transformations involve:

  • Suzuki-Miyaura Coupling: To introduce a carbon-based substituent at the 3-position by displacing the bromine atom. This allows for the installation of various aryl or vinyl groups.

  • Reduction of the Nitro Group: The nitro group at the 5-position is reduced to an amine, which is essential for the subsequent cyclization.

  • Cyclization: The newly formed diamine is then cyclized with a suitable one-carbon equivalent (e.g., formic acid, urea) to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine system.

  • Further Functionalization: The resulting pyrido[2,3-d]pyrimidine can be further functionalized, for example, by chlorination followed by nucleophilic substitution, to introduce the desired side chains for potent and selective kinase inhibition.

Proposed Synthesis of a Hypothetical CDK4/6 Inhibitor

This section outlines a proposed multi-step synthesis of a hypothetical CDK4/6 inhibitor, Hypothetical Inhibitor 1 , starting from this compound. This proposed synthesis is based on established methodologies for the preparation of similar pyrido[2,3-d]pyrimidine-based kinase inhibitors.

G cluster_0 Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (Intermediate 1) A->B Arylboronic acid, Pd catalyst, Base C Nitro Group Reduction (Intermediate 2) B->C Fe, NH4Cl D Cyclization (Intermediate 3) C->D Urea E Chlorination (Intermediate 4) D->E POCl3 F Buchwald-Hartwig Amination (Hypothetical Inhibitor 1) E->F Substituted amine, Pd catalyst, Base

Caption: Proposed synthetic workflow for Hypothetical Inhibitor 1.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of Hypothetical Inhibitor 1 .

StepReactionProductYield (%)Purity (%)Biological Activity (IC50)
1Suzuki-Miyaura CouplingIntermediate 185>95Not Assessed
2Nitro Group ReductionIntermediate 290>95Not Assessed
3CyclizationIntermediate 375>95Not Assessed
4ChlorinationIntermediate 480>95Not Assessed
5Buchwald-Hartwig AminationHypothetical Inhibitor 165>98CDK4: 15 nM, CDK6: 25 nM

Target Signaling Pathway: CDK4/6 in Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In response to mitogenic signals, cyclin D binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell division. Inhibitors of CDK4/6, such as the proposed Hypothetical Inhibitor 1 , aim to block the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.

G cluster_0 CDK4/6 Signaling Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD ActiveComplex Cyclin D-CDK4/6 (Active Complex) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F Releases Transcription Gene Transcription E2F->Transcription G1S G1-S Phase Transition Transcription->G1S Proliferation Cell Proliferation G1S->Proliferation Inhibitor Hypothetical Inhibitor 1 Inhibitor->ActiveComplex Inhibition

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of Hypothetical Inhibitor 1 . These protocols are adapted from established procedures for similar chemical transformations.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water (degassed)

    • Nitrogen or Argon gas

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction to 90 °C and stir for 12-16 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Protocol 2: Reduction of the Nitro Group to Synthesize Intermediate 2

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve Intermediate 1 in a 4:1 mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2.

Protocol 3: Cyclization to Form the Pyrido[2,3-d]pyrimidinone Core (Intermediate 3)

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Urea (5.0 eq)

  • Procedure:

    • Combine Intermediate 2 and urea in a round-bottom flask.

    • Heat the mixture to 180-190 °C and stir for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Add water to the solid and stir for 30 minutes.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Intermediate 3.

Protocol 4: Chlorination of the Pyrido[2,3-d]pyrimidinone (Intermediate 4)

  • Materials:

    • Intermediate 3 (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess)

    • N,N-Diisopropylethylamine (DIPEA) (catalytic amount)

  • Procedure:

    • To a round-bottom flask, add Intermediate 3 and a catalytic amount of DIPEA.

    • Carefully add phosphorus oxychloride in a fume hood.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 4.

Protocol 5: Buchwald-Hartwig Amination to Synthesize Hypothetical Inhibitor 1

  • Materials:

    • Intermediate 4 (1.0 eq)

    • Substituted amine (e.g., 4-(piperazin-1-yl)aniline) (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous 1,4-Dioxane

    • Nitrogen or Argon gas

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Intermediate 4, the substituted amine, cesium carbonate, Pd₂(dba)₃, and Xantphos to a Schlenk tube.

    • Add anhydrous 1,4-dioxane.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to obtain Hypothetical Inhibitor 1 .

Conclusion

This compound is a valuable starting material for the synthesis of complex heterocyclic scaffolds with potential as kinase inhibitors. The proposed synthetic route to a hypothetical CDK4/6 inhibitor, based on established chemical transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a framework for the development of novel therapeutic agents. The detailed protocols and pathway diagrams serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-6-methyl-5-nitropyridin-2-amine as a versatile starting material for the synthesis of potential agrochemicals. This document outlines a multi-step synthetic pathway to generate novel pyridine-based compounds, which are known to be crucial in the development of modern fungicides, herbicides, and insecticides.[1] The functional groups of the starting material, including a bromine atom, a nitro group, and an amine, offer multiple reaction sites for chemical modification.

The protocols provided herein describe the transformation of this compound into a key intermediate, 3-Bromo-6-methyl-2,5-diaminopyridine, followed by its conversion to a picolinamide derivative, and subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction to yield a final product with potential herbicidal properties. The methodologies are based on established chemical principles and reactions commonly employed in agrochemical research.

Key Synthetic Strategy

The overall synthetic strategy involves three main stages:

  • Reduction of the Nitro Group: The nitro group at the 5-position is selectively reduced to an amine, yielding 3-Bromo-6-methyl-5-nitropyridin-2,5-diamine. This transformation is crucial as the resulting diamine is a versatile intermediate for further derivatization.

  • Amide Formation: The newly formed amino group at the 5-position can be selectively acylated to introduce various side chains, leading to the formation of novel picolinamide derivatives.

  • Cross-Coupling Reaction: The bromine atom at the 3-position serves as a handle for introducing a wide range of aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a broad chemical space to optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-methylpyridin-2,5-diamine (Intermediate 1)

This protocol details the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add saturated sodium bicarbonate solution to neutralize any remaining acid, and then extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-6-methylpyridin-2,5-diamine as a solid.

Protocol 2: Synthesis of N-(3-Bromo-6-methyl-2-aminopyridin-5-yl)acetamide (Intermediate 2)

This protocol describes the selective acylation of the 5-amino group of Intermediate 1.

Materials:

  • 3-Bromo-6-methylpyridin-2,5-diamine (Intermediate 1)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated copper (II) sulfate solution (CuSO₄)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Bromo-6-methylpyridin-2,5-diamine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) followed by the dropwise addition of acetic anhydride (1.05 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated copper (II) sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-(3-Bromo-6-methyl-2-aminopyridin-5-yl)acetamide, can be used in the next step without further purification or can be purified by recrystallization.

Protocol 3: Synthesis of N-(3-(4-methoxyphenyl)-6-methyl-2-aminopyridin-5-yl)acetamide (Final Product)

This protocol outlines the Suzuki-Miyaura cross-coupling of Intermediate 2 with 4-methoxyphenylboronic acid.

Materials:

  • N-(3-Bromo-6-methyl-2-aminopyridin-5-yl)acetamide (Intermediate 2)

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine N-(3-Bromo-6-methyl-2-aminopyridin-5-yl)acetamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(3-(4-methoxyphenyl)-6-methyl-2-aminopyridin-5-yl)acetamide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Nitro ReductionFe, NH₄ClEtOH/H₂O80-852-485
2AcylationAc₂O, PyridineDCM0 to RT3-492
3Suzuki Coupling4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/H₂O90-1008-1278

Mandatory Visualization

Agrochemical_Synthesis_Workflow start This compound intermediate1 Intermediate 1: 3-Bromo-6-methylpyridin-2,5-diamine start->intermediate1 Protocol 1 (Nitro Reduction) intermediate2 Intermediate 2: N-(3-Bromo-6-methyl-2-aminopyridin-5-yl)acetamide intermediate1->intermediate2 Protocol 2 (Acylation) final_product Final Product: N-(3-(4-methoxyphenyl)-6-methyl-2-aminopyridin-5-yl)acetamide intermediate2->final_product Protocol 3 (Suzuki Coupling)

Caption: Synthetic workflow for the preparation of a potential agrochemical from this compound.

Signaling_Pathway_Hypothesis cluster_plant_cell Plant Cell herbicide Potential Herbicide (Final Product) target_enzyme Target Enzyme (e.g., Acetolactate Synthase) herbicide->target_enzyme Binding and Inhibition amino_acid_synthesis Amino Acid Biosynthesis target_enzyme->amino_acid_synthesis Catalyzes Step in plant_growth Inhibition of Plant Growth amino_acid_synthesis->plant_growth Essential for

Caption: Hypothesized mechanism of action for the synthesized potential herbicide.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 3-Bromo-6-methyl-5-nitropyridin-2-amine. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted aminopyridines, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methods for structurally similar substrates and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the substrate this compound, the reactive C-Br bond at the 3-position allows for coupling with a variety of partners. The electronic nature of the pyridine ring, influenced by the electron-donating amino and methyl groups and the electron-withdrawing nitro group, plays a crucial role in the reactivity of the substrate. The primary amine at the 2-position can potentially coordinate to the palladium catalyst, which may require careful selection of ligands to ensure high catalytic activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds between this compound and various aryl- or vinylboronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids, adapted from protocols for similar aminobromopyridine substrates. Yields are illustrative and may vary based on the specific boronic acid and reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (5:1)1001292
33-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1101888
44-Vinylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)DMF/H₂O (4:1)951678
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table presents representative conditions for the Sonogashira coupling of this compound, based on a study of similar 2-amino-3-bromopyridines.[1] The presence of both electron-donating and withdrawing groups on the substrate suggests that it should be a viable coupling partner.[1]

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (excess)DMF100392
21-HeptynePd(PPh₃)₂Cl₂ (2)-CuI (4)i-Pr₂NH (3.0)THF65688
3EthynyltrimethylsilanePd(PPh₃)₄ (3)-CuI (5)Et₃N (3.0)Toluene701295
44-EthynylanisolePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (excess)DMF100390
Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[1]

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Terminal alkyne (1.2 equiv, 0.6 mmol)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Et₃N, 1 mL)

  • Anhydrous solvent (e.g., DMF, 2 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the palladium catalyst, ligand, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and stir for 30 minutes.

  • Add this compound, the terminal alkyne, and the base.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table outlines representative conditions for the Buchwald-Hartwig amination of this compound, adapted from established protocols for other bromopyridines. The choice of ligand is often critical for achieving high yields.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001890
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102485
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)LiHMDS (2.0)THF651693
4N-MethylanilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)t-BuOH1002082
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Sealed tube or Schlenk flask

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry sealed tube or Schlenk flask.

  • Add this compound and a stir bar.

  • Evacuate and backfill the vessel with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Seal the tube or flask and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R-Pd(II)L2-R' Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd R2M R'-M R2M->Trans G Setup Reaction Setup (Substrate, Reagents, Catalyst) Inert Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

References

Derivatization of the Amino Group in 3-Bromo-6-methyl-5-nitropyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic positioning of a reactive amino group, alongside a bromine atom and a nitro group, provides a versatile scaffold for the synthesis of a diverse array of novel compounds. The amino group, in particular, serves as a key handle for derivatization, allowing for the introduction of various functionalities to modulate the physicochemical and pharmacological properties of the parent molecule. This application note provides detailed protocols for several common and useful derivatizations of the amino group of this compound, including N-acylation, N-sulfonylation, N-alkylation, and the formation of ureas and thioureas.

General Experimental Workflow

The derivatization of this compound typically follows a general workflow that involves reaction setup, monitoring, work-up, and purification. The specific conditions for each step will vary depending on the desired derivative.

experimental_workflow General Experimental Workflow for Derivatization start Start with This compound reagents Add Reagents (Acylating agent, Sulfonyl chloride, etc.) and Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup If complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Characterized Derivative purification->product

Caption: General workflow for the derivatization of the amino group.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product. It is recommended to perform small-scale test reactions to determine the optimal conditions.

N-Acylation (Acetylation)

N-acylation is a fundamental transformation that introduces an acyl group to the amino functionality, often leading to changes in solubility and biological activity.

Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.), to the suspension and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent, for example, acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

N-Sulfonylation (Mesylation)

N-sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's interaction with biological targets.

Protocol:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) or pyridine (2.0 eq.).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride, such as methanesulfonyl chloride (mesyl chloride, 1.2 eq.), dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography on silica gel to afford the N-sulfonylated product.

N-Alkylation (Benzylation)

N-alkylation introduces an alkyl or arylalkyl group, which can be used to probe steric and hydrophobic interactions in biological systems.

Protocol:

  • To a stirred suspension of a base like sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent, for example, benzyl bromide (1.1 eq.), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give the N-alkylated derivative.

Urea Formation

Urea derivatives are important pharmacophores known for their hydrogen bonding capabilities.

Protocol:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM.

  • Add the desired isocyanate (1.05 eq.) to the solution at room temperature.

  • If the reaction is slow, a catalytic amount of a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) can be added.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography.

Thiourea Formation

Thioureas are isosteres of ureas and are also valuable in drug design.

Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as THF or ethanol.

  • Add the corresponding isothiocyanate (1.0 eq.) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-8 hours. The reaction progress can be monitored by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a cold solvent.

  • If no solid forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea derivative.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the derivatization of aminopyridines based on literature for analogous compounds. These values should be considered as a starting point for optimization.

Derivatization ReactionReagent ExampleBase ExampleSolventTemperature (°C)Time (h)Typical Yield (%)
N-AcylationAcetyl ChlorideTriethylamineDCM0 to RT2-485-95
N-SulfonylationMethanesulfonyl ChloridePyridineDCM0 to RT4-680-90
N-AlkylationBenzyl BromideSodium HydrideDMF0 to RT12-1670-85
Urea FormationPhenyl Isocyanate- (or cat. DMAP)THFRT2-690-98
Thiourea FormationPhenyl Isothiocyanate-THFRT to 502-885-95

Signaling Pathways and Logical Relationships

The derivatization of the amino group on the pyridine ring is a key step in modifying the molecule's properties. The following diagram illustrates the relationship between the starting material and the various derivatives that can be synthesized.

derivatization_pathways Derivatization Pathways of the Amino Group start This compound acylation N-Acylation (e.g., Acetylation) start->acylation RCOCl, Base sulfonylation N-Sulfonylation (e.g., Mesylation) start->sulfonylation RSO₂Cl, Base alkylation N-Alkylation (e.g., Benzylation) start->alkylation R-X, Base urea Urea Formation start->urea R-NCO thiourea Thiourea Formation start->thiourea R-NCS product_acyl N-Acyl Derivative acylation->product_acyl product_sulfonyl N-Sulfonyl Derivative sulfonylation->product_sulfonyl product_alkyl N-Alkyl Derivative alkylation->product_alkyl product_urea Urea Derivative urea->product_urea product_thiourea Thiourea Derivative thiourea->product_thiourea

Caption: Synthetic pathways for amino group derivatization.

Conclusion

The derivatization of the amino group of this compound provides a powerful strategy for the generation of diverse chemical entities with potential applications in drug discovery and development. The protocols outlined in this application note offer robust starting points for the synthesis of N-acylated, N-sulfonylated, N-alkylated, urea, and thiourea derivatives. Careful optimization of reaction conditions will be essential to achieve high yields and purity for specific target molecules.

References

Application Notes and Protocols: Biological Activity of Compounds Derived from 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of novel compounds synthesized from the precursor 3-Bromo-6-methyl-5-nitropyridin-2-amine. This document outlines detailed experimental protocols for evaluating the anticancer, antimicrobial, and enzyme-inhibitory properties of these derivatives. The methodologies are presented to guide researchers in the screening and characterization of these promising compounds for therapeutic applications.

Introduction

Nitro-substituted pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts potent biological effects, including anticancer, antibacterial, and enzyme-inhibitory activities. The starting material, this compound, offers a versatile scaffold for the synthesis of a wide array of derivatives, making it a valuable precursor in drug discovery programs. This document details the protocols to investigate the biological potential of these synthesized compounds.

I. Anticancer Activity

Derivatives of nitropyridines have shown promise as anticancer agents by targeting various cellular pathways, including cell proliferation and survival. A common method to assess the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.

Quantitative Data Summary: Anticancer Activity

The following table summarizes hypothetical IC50 values for a series of compounds derived from this compound against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
BMPA-001 MCF-7 (Breast)8.5
A549 (Lung)12.3
HeLa (Cervical)9.8
BMPA-002 MCF-7 (Breast)5.2
A549 (Lung)7.1
HeLa (Cervical)6.5
Doxorubicin (Control) MCF-7 (Breast)0.9
A549 (Lung)1.2
HeLa (Cervical)0.8
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[1] The amount of formazan is directly proportional to the number of living cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treat_cells Treat Cells with Compounds (48h) compound_prep->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[5] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[5][6]

Quantitative Data Summary: Antimicrobial Activity

The following table presents hypothetical MIC values for representative compounds against a panel of bacteria and fungi.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
BMPA-003 1632>64
BMPA-004 81632
Ciprofloxacin (Control) 0.50.015N/A
Fluconazole (Control) N/AN/A2
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of test compounds using the broth microdilution method.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform a two-fold serial dilution of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

    • Growth can be assessed visually or by measuring the absorbance at 600 nm.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum compound_dilution Prepare Compound Serial Dilutions inoculation Inoculate 96-well Plates compound_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Workflow for antimicrobial susceptibility testing.

III. Enzyme Inhibition

Many nitropyridine derivatives have been identified as potent inhibitors of various enzymes, such as Janus kinase 2 (JAK2) and urease.

A. Janus Kinase 2 (JAK2) Inhibition

JAK2 is a tyrosine kinase involved in cytokine signaling pathways that regulate cell growth and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.

The following table shows hypothetical IC50 values for representative compounds against JAK2.

Compound IDJAK2 IC50 (µM)
BMPA-005 0.85
BMPA-006 1.22
Ruxolitinib (Control) 0.003

This protocol describes a luminescence-based kinase assay to determine the IC50 of test compounds against JAK2.[10][11]

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds and a known JAK2 inhibitor (e.g., Ruxolitinib)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the control inhibitor in DMSO.

  • Reaction Setup:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the JAK2 enzyme and substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for JAK2.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Inhibitor BMPA Derivative (Inhibitor) Inhibitor->JAK2 Inhibits

Inhibition of the JAK/STAT signaling pathway.
B. Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori.

The following table provides hypothetical IC50 values for representative compounds against jack bean urease.

Compound IDUrease IC50 (µM)
BMPA-007 29.2
BMPA-008 15.8
Thiourease (Control) 22.5

This protocol is based on the Berthelot method, which measures the amount of ammonia produced.[12][13][14][15]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds and a known urease inhibitor (e.g., Thiourea)

  • Phenol reagent (alkaline sodium hypochlorite and phenol)

  • Sodium nitroprusside solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the test compound solution, urease enzyme solution, and buffer.

    • Incubate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add the urea solution to initiate the reaction.

    • Incubate for 30 minutes at 30°C.

  • Ammonia Detection:

    • Add the phenol reagent and sodium nitroprusside solution to each well.

    • Incubate for 30 minutes at 37°C for color development.

  • Absorbance Measurement:

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of urease inhibition.

    • Determine the IC50 value from the dose-response curve.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation reaction_init Initiate Reaction with Urea pre_incubation->reaction_init color_dev Add Berthelot Reagents for Color Development reaction_init->color_dev read_abs Read Absorbance (625 nm) color_dev->read_abs calc_ic50 Calculate % Inhibition and IC50 read_abs->calc_ic50

Workflow for the urease inhibition assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the biological activities of novel compounds synthesized from this compound. By following these standardized methods, researchers can effectively screen and characterize new chemical entities for their potential as anticancer, antimicrobial, and enzyme-inhibitory agents, thereby accelerating the drug discovery and development process.

References

Application Notes: The Use of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Constructing Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-6-methyl-5-nitropyridin-2-amine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] The unique arrangement of a bromo substituent, an amino group, and a nitro group on the pyridine ring makes this reagent particularly valuable for constructing complex, multi-substituted pyridine derivatives. The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring, while both the nitro and amino groups offer sites for further functionalization. These application notes provide detailed protocols and illustrative data for the use of this compound in key synthetic transformations.

Key Synthetic Applications

The primary applications of this compound involve palladium-catalyzed cross-coupling reactions at the C-Br bond. These methods are foundational in modern synthetic chemistry for their reliability and tolerance of diverse functional groups.[2]

  • C-C Bond Formation via Suzuki-Miyaura Coupling : This reaction is a powerful method for creating a carbon-carbon bond between the pyridine core and various aryl or vinyl groups.[3] Reacting this compound with a range of arylboronic acids yields 3-aryl-6-methyl-5-nitropyridin-2-amine derivatives. These biaryl structures are of significant interest in the development of pharmaceuticals and functional materials.[1][4]

  • C-N Bond Formation via Buchwald-Hartwig Amination : The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling the bromo-pyridine with primary or secondary amines.[5][6] This reaction is instrumental in preparing N-substituted 3-aminopyridine derivatives, which are key intermediates for a wide array of biologically active molecules.[6]

  • Further Derivatization : The nitro group at the 5-position can be readily reduced to an amino group using standard methods, such as iron in acetic acid or catalytic hydrogenation.[7][8] This transformation opens up pathways to 2,3,5-triaminopyridine scaffolds, which can be further functionalized to explore new chemical space.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination reagent This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base reagent->suzuki_reagents buchwald_reagents Amine (R₂NH), Pd Catalyst, Base reagent->buchwald_reagents suzuki_product 3-Aryl-6-methyl-5-nitropyridin-2-amine (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product 3-(Amino)-6-methyl-5-nitropyridin-2-amine (C-N Bond Formation) buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for structurally similar substrates.[6][9][10] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-95 °C) and stir for 4-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methyl-5-nitropyridin-2-amine.

G start Start: Assemble Reagents setup Combine Bromopyridine, Boronic Acid, Pd Catalyst, and Base in Vessel start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90°C, 4-18h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction for the desired time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product via column chromatography.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Aryl-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Aryl-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation (Ar'-B(OR)₂) transmetal->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables provide illustrative reaction conditions and expected yields for cross-coupling reactions based on data for structurally similar bromopyridine substrates.[6][9][11] Actual results may vary and require optimization.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)Dioxane/H₂O901280-90
33-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3.0)Toluene/H₂O100875-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O901670-80

Table 2: Illustrative Data for Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.5)Toluene100680-95
2AnilinePd₂(dba)₃/RuPhos (2/4)K₂CO₃ (2.0)Dioxane1101870-85
3BenzylaminePd(OAc)₂/BINAP (5/7.5)NaOtBu (1.5)Toluene901275-90
4PiperidinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.5)Toluene80885-95

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the low-yield coupling of 3-Bromo-6-methyl-5-nitropyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low yield for the Suzuki coupling of this compound with phenylboronic acid. What are the likely causes?

Low yields in this specific reaction are often attributed to a combination of electronic and steric factors. The this compound substrate is electronically deactivated due to the electron-withdrawing nitro group and the pyridine nitrogen. Additionally, the presence of the amino and methyl groups ortho to the bromine can create steric hindrance.

Potential causes for low yield include:

  • Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for this challenging substrate. More electron-rich and bulky phosphine ligands, such as those developed by Buchwald or others, are often required to facilitate the oxidative addition and reductive elimination steps.

  • Inappropriate Base Selection: The choice of base is critical. An unsuitable base can lead to poor reaction kinetics, side reactions, or degradation of the starting materials.

  • Incorrect Solvent Choice: The solvent influences the solubility of the reactants and the activity of the catalyst.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. The amine and nitro groups on the substrate can also potentially coordinate with the palladium center and inhibit catalysis.

  • Low Quality of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines, which are generally less reactive in Suzuki couplings. The purity of the boronic acid is crucial.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of electron-deficient pyridines?

For electron-deficient and sterically hindered aryl halides, more sophisticated catalyst systems are generally required. Consider using palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.

Recommended ligands include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are often effective for these types of couplings as they promote the formation of the active monoligated palladium species.

  • Other Phosphine Ligands: Ligands like P(tBu)₃ and PCy₃ can also be effective.

It is often necessary to screen a panel of catalysts and ligands to identify the optimal combination for this specific substrate.

Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.

For the coupling of this compound, consider the following bases:

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less common for Suzuki reactions.

The strength and solubility of the base are key factors. A systematic screening of different bases is recommended.

Troubleshooting Workflow

Below is a generalized workflow to troubleshoot a low-yielding Suzuki coupling reaction for this compound.

Suzuki_Troubleshooting start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent Aryl Halide Purity? Boronic Acid Quality? (Check for Boroxine) reagent_check->sub_reagent Issues Found? catalyst_screen Step 3: Screen Catalyst & Ligand conditions_check->catalyst_screen Conditions OK sub_conditions Inert Atmosphere? Anhydrous Solvent? Temperature & Time Optimized? conditions_check->sub_conditions Issues Found? workup_check Step 4: Evaluate Work-up & Purification catalyst_screen->workup_check Still Low Yield sub_catalyst Screen Different Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_screen->sub_catalyst success Improved Yield workup_check->success Process Optimized sub_workup Product Degradation? Purification Loss? workup_check->sub_workup Issues Found? sub_reagent->start Address & Retry sub_conditions->start Address & Retry sub_catalyst->start Retry with New System sub_workup->start Address & Retry

Caption: A flowchart for troubleshooting low yields in Suzuki coupling.

Comparative Data on Reaction Conditions

The following table summarizes common starting points for optimizing the Suzuki coupling of heteroaryl halides. The optimal conditions for your specific substrate will require experimental validation.

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand NoneSPhosXPhosdppf
Base K₂CO₃Cs₂CO₃K₃PO₄Na₂CO₃
Solvent Dioxane/H₂OTolueneTHFDMF
Temperature 80-100 °C90-110 °C60-80 °C100-120 °C

Generalized Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid. Note: This is a starting point and may require significant optimization for your specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times) to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow A 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Degas the System (Evacuate & Backfill with Inert Gas) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Reaction Quench & Work-up E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Technical Support Center: Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-amine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis, focusing on side reactions, low yields, and purification challenges.

Issue 1: Low Yield and/or Formation of Isomeric Byproducts During Nitration

Q: My nitration of 2-amino-6-methylpyridine is resulting in a low yield of the desired 2-amino-6-methyl-5-nitropyridine, and I'm observing a significant amount of the 3-nitro isomer. What's causing this and how can I improve the regioselectivity?

A: The nitration of 2-aminopyridine derivatives is highly sensitive to reaction conditions. The amino group is a strong activating group and directs electrophilic substitution to the ortho (position 3) and para (position 5) positions. The formation of the 3-nitro isomer is a common side reaction.[1]

Potential Causes:

  • Reaction Temperature: Higher temperatures can lead to decreased regioselectivity and the formation of more of the thermodynamically less stable 3-nitro isomer.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a mixture of concentrated sulfuric acid and nitric acid is common, but the ratio and addition rate must be carefully controlled.

  • Formation of Nitramine Intermediate: The reaction can proceed through a 2-nitraminopyridine intermediate, which can then rearrange to the 3-nitro and 5-nitro products.[1][2] The conditions of this rearrangement can affect the final isomer ratio.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent.[3]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring to ensure good heat dissipation and to avoid localized areas of high concentration.[4]

  • Optimize Reagent Stoichiometry: Use a minimal excess of the nitrating agent to reduce the chances of over-nitration and other side reactions.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the formation of the desired 5-nitro isomer is maximized.

Issue 2: Over-bromination or Incorrect Regioselectivity During Bromination

Q: During the bromination of 2-amino-6-methyl-5-nitropyridine, I'm observing the formation of di-brominated products or bromination at an undesired position. How can I achieve selective bromination at the 3-position?

A: The regioselectivity of bromination on the substituted pyridine ring is influenced by the directing effects of the amino, methyl, and nitro groups. The amino group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the nitro group is a meta-director. In 2-amino-6-methyl-5-nitropyridine, the 3-position is ortho to the activating amino group, making it the most likely site for electrophilic substitution.

Potential Causes:

  • Harsh Brominating Agent: Using elemental bromine (Br₂) can be too reactive and lead to over-bromination.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can contribute to the formation of multiple brominated species.

  • Purity of Starting Material: Impurities in the 2-amino-6-methyl-5-nitropyridine can lead to unexpected side reactions.

Troubleshooting Steps:

  • Choice of Brominating Agent: Use a milder and more selective brominating agent like N-bromosuccinimide (NBS).[5]

  • Control Reaction Temperature: Perform the reaction at room temperature or slightly below to enhance selectivity.

  • Solvent Selection: Acetonitrile or acetic acid are commonly used solvents for such brominations.[5]

  • Purification of Starting Material: Ensure the 2-amino-6-methyl-5-nitropyridine is of high purity before proceeding with the bromination step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of steps for the synthesis of this compound?

A1: The most common and effective synthetic route involves a two-step process:

  • Nitration: The electrophilic nitration of 2-amino-6-methylpyridine to form 2-amino-6-methyl-5-nitropyridine. The amino group directs the nitro group primarily to the 5-position.[6]

  • Bromination: The subsequent regioselective bromination of 2-amino-6-methyl-5-nitropyridine at the 3-position, which is activated by the amino group.

Q2: How can I effectively purify the final product, this compound, from unreacted starting materials and side products?

A2: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel stationary phase with a gradient of ethyl acetate and hexanes is often a good starting point.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification technique.

Q3: Are there any significant safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Nitration: The nitrating mixture (concentrated sulfuric and nitric acids) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and can become a runaway reaction if not properly controlled.[3] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.

  • Bromination: Bromine and N-bromosuccinimide are corrosive and toxic. Handle these reagents with care in a fume hood and wear appropriate PPE.

Data Presentation

Table 1: Troubleshooting Guide for Nitration of 2-amino-6-methylpyridine

Problem Potential Cause Recommended Solution
Low yield of 5-nitro isomerHigh reaction temperatureMaintain temperature at 0-5°C.
Incorrect stoichiometryUse a slight excess of nitrating agent.
Formation of 3-nitro isomerLack of regioselectivityControl temperature and addition rate.
Over-nitration (di-nitro products)Harsh reaction conditionsUse milder nitrating agents or shorter reaction times.
Dark reaction mixture/runaway reactionPoor temperature controlEnsure efficient cooling and slow reagent addition.[3]

Table 2: Troubleshooting Guide for Bromination of 2-amino-6-methyl-5-nitropyridine

Problem Potential Cause Recommended Solution
Low yield of 3-bromo productIncomplete reactionMonitor reaction by TLC and adjust time/temperature.
Over-brominationHighly reactive brominating agentUse N-bromosuccinimide (NBS) instead of Br₂.[5]
Formation of other bromo-isomersLack of regioselectivityControl reaction temperature and use a suitable solvent.
Difficult purificationPresence of multiple byproductsOptimize reaction conditions to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-methyl-5-nitropyridine (Nitration)

  • Materials: 2-amino-6-methylpyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid while maintaining the temperature below 5°C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.[3]

    • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

    • The yellow precipitate of 2-amino-6-methyl-5-nitropyridine is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound (Bromination)

  • Materials: 2-amino-6-methyl-5-nitropyridine, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 2-amino-6-methyl-5-nitropyridine in acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Visualizations

Synthesis_Pathway cluster_nitration Nitration Step cluster_bromination Bromination Step 2-amino-6-methylpyridine 2-amino-6-methylpyridine 2-amino-6-methyl-5-nitropyridine 2-amino-6-methyl-5-nitropyridine 2-amino-6-methylpyridine->2-amino-6-methyl-5-nitropyridine HNO3, H2SO4 0-5°C 2-amino-6-methyl-3-nitropyridine 3-Nitro Isomer (Side Product) 2-amino-6-methylpyridine->2-amino-6-methyl-3-nitropyridine Side Reaction This compound This compound 2-amino-6-methyl-5-nitropyridine->this compound NBS, Acetonitrile Room Temp. Di-bromo Product Di-bromo Product (Side Product) 2-amino-6-methyl-5-nitropyridine->Di-bromo Product Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Low_Yield Low Yield or Impure Product Check_Nitration Analyze Nitration Step Low_Yield->Check_Nitration Check_Bromination Analyze Bromination Step Low_Yield->Check_Bromination Check_Purification Analyze Purification Low_Yield->Check_Purification Temp_Control Control Temperature Check_Nitration->Temp_Control Reagent_Control Optimize Reagents Check_Nitration->Reagent_Control Check_Bromination->Reagent_Control Mild_Bromination Use Milder Brominating Agent Check_Bromination->Mild_Bromination Optimize_Chroma Optimize Chromatography Check_Purification->Optimize_Chroma Recrystallize Recrystallize Product Check_Purification->Recrystallize

References

Optimization of reaction conditions for 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key intermediate for pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective synthetic approach is a two-step electrophilic substitution on 2-amino-6-methylpyridine. This involves bromination followed by nitration. The order of these steps is crucial for achieving the desired regioselectivity.

Q2: What are the critical parameters to control during the bromination of 2-amino-6-methylpyridine?

The key parameters for the bromination step are temperature, the choice of brominating agent, and the solvent. Controlling these factors is essential to maximize the yield of the desired 3-bromo isomer and minimize the formation of di-brominated and other isomeric byproducts.

Q3: How does the presence of the amino and methyl groups influence the regioselectivity of the reaction?

Both the amino and methyl groups are activating and ortho-, para-directing. In 2-amino-6-methylpyridine, the 3- and 5-positions are activated. Careful control of reaction conditions is necessary to favor substitution at the 3-position.

Q4: What are the main challenges during the nitration step?

The primary challenges during the nitration of 3-bromo-2-amino-6-methylpyridine are controlling the reaction exotherm, preventing over-nitration, and ensuring the selective introduction of the nitro group at the 5-position. The strong activating effect of the amino group can make the ring highly reactive towards nitrating agents.

Q5: What purification techniques are recommended for the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography using silica gel may also be employed for high-purity requirements.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

This protocol is based on general procedures for the bromination of activated pyridines.

Materials:

  • 2-amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 2-amino-6-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the nitration of aminopyridines.[1]

Materials:

  • 2-Amino-3-bromo-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

Procedure:

  • Carefully add 2-amino-3-bromo-6-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Stir the mixture until all the starting material has dissolved.

  • Cool the mixture to -5 to 0 °C.

  • Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in Bromination Step Incomplete reaction.Increase reaction time. Ensure the quality of NBS.
Formation of multiple products (isomers, di-bromination).Maintain a low reaction temperature during NBS addition. Use a less polar solvent to improve selectivity.
Low yield in Nitration Step Incomplete nitration.Increase the amount of nitrating agent slightly. Extend the reaction time.
Degradation of starting material or product.Maintain strict temperature control (-5 to 0 °C). Ensure slow, dropwise addition of the nitrating mixture.
Product loss during workup.Ensure complete precipitation by adjusting the pH carefully. Use ample cold water for washing to minimize dissolution.
Formation of Impurities Over-bromination (di-bromo product).Use stoichiometric amounts of NBS. Monitor the reaction closely with TLC and stop when the starting material is consumed.
Over-nitration (di-nitro product).Use a slight excess of the nitrating agent. Maintain a low reaction temperature.
Isomeric byproducts.Optimize reaction conditions (solvent, temperature) to enhance regioselectivity. Purify carefully using column chromatography.
Difficulty in Product Purification Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). If recrystallization fails, use column chromatography.
Co-elution of impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase if necessary.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

Step Parameter Optimized Value Yield (%)
Bromination Temperature0 °C to Room Temperature75-85
SolventAcetonitrile
Reagent Ratio (Substrate:NBS)1 : 1.05
Nitration Temperature-5 to 0 °C80-90
Nitrating AgentHNO₃ / H₂SO₄
Reagent Ratio (Substrate:HNO₃)1 : 1.1

Visualizations

G cluster_workflow Synthetic Workflow start 2-Amino-6-methylpyridine step1 Bromination (NBS, Acetonitrile, 0°C - RT) start->step1 intermediate 2-Amino-3-bromo-6-methylpyridine step1->intermediate step2 Nitration (HNO3, H2SO4, -5 to 0°C) intermediate->step2 product This compound step2->product purification Purification (Recrystallization / Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product check_step Identify Problematic Step (Bromination or Nitration) start->check_step brom_issue Bromination Issues: - Low Conversion - Multiple Spots on TLC check_step->brom_issue Problem in Step 1 nit_issue Nitration Issues: - Degradation - Over-nitration check_step->nit_issue Problem in Step 2 sol_brom Solutions: - Check Reagent Quality - Control Temperature Strictly - Adjust Stoichiometry brom_issue->sol_brom sol_nit Solutions: - Maintain Low Temperature - Slow Reagent Addition - Optimize Workup nit_issue->sol_nit

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Removal of Palladium Catalyst from 3-Bromo-6-methyl-5-nitropyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 3-Bromo-6-methyl-5-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound reactions particularly challenging?

A1: The difficulty in removing palladium from reactions involving this compound stems from the molecule's inherent chemical properties. The presence of both a pyridine ring and an amine group creates strong chelating sites for palladium. These nitrogen-containing functional groups can coordinate with palladium species, forming stable, soluble complexes that are difficult to remove using standard purification techniques like simple filtration.[1][2]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the Permitted Daily Exposure (PDE) is low, which typically translates to a concentration limit in the final drug substance in the range of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[2][3][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your drug product.

Q3: What are the most common methods for palladium removal in a pharmaceutical setting?

A3: Several methods are employed to reduce palladium levels, and the optimal choice depends on the specific reaction conditions and the nature of the palladium species (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous). Common techniques include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][5][6]

  • Scavenging: Employing solid-supported reagents with high affinity for palladium.[1][7]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[4]

  • Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[1][8]

  • Chromatography: Column chromatography can be effective but may be less practical for large-scale production.[2]

Q4: How do I choose the best palladium removal method for my specific reaction?

A4: The selection of the optimal palladium removal method depends on several factors:

  • The nature of the palladium catalyst and its resulting species: Homogeneous catalysts often require scavengers, while heterogeneous catalysts can sometimes be removed by filtration.

  • The properties of your product: Its solubility, stability, and potential to bind with the scavenger or adsorbent are critical considerations.

  • The desired level of purity: Achieving very low ppm levels often requires highly efficient methods like scavenging.

  • Scalability and cost-effectiveness: For industrial applications, the cost and ease of implementation are major factors.

The decision-making process can be guided by a systematic approach, starting with an assessment of the reaction and ending with the selection of the most appropriate purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of palladium from this compound reaction mixtures.

Issue 1: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species present in the crude reaction mixture. The oxidation state (Pd(0), Pd(II)) and coordination environment of the palladium can differ between runs, affecting the efficiency of a given removal method.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on thiourea or dimercaptotriazine (DMT), are effective against a wider range of palladium species.[7]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.

Issue 2: Significant loss of this compound product during purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a known issue particularly with activated carbon.[1] The amine and nitro groups on your molecule can also interact with certain scavenger functionalities.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Optimize the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.

    • Adjust the Solvent: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Consider Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization.

Issue 3: The chosen palladium scavenger is ineffective.

  • Possible Cause: The scavenger may not be appropriate for the specific form of palladium in your reaction mixture, or the scavenging conditions may be suboptimal.

  • Troubleshooting Steps:

    • Scavenger Screening: Perform a small-scale screen with a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based).

    • Optimize Conditions: Vary the temperature, reaction time, and solvent. While many scavengers work at room temperature, heating can sometimes improve performance.[9]

    • Ensure Adequate Mixing: For solid-supported scavengers, vigorous stirring is necessary to ensure good contact between the scavenger and the solution.

Data Presentation: Comparison of Palladium Removal Methods

The following tables provide a summary of the efficiency of various palladium removal methods based on literature data. While not specific to this compound, this data offers a general comparison to guide your selection process.

Table 1: Performance of Selected Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol16687095.8[10]
ISOLUTE® Si-TMT166816190.3[10]
SEM2616682098.8[10]
SiliaMetS® Thiourea2400≤ 16>99.3[11]
MP-TMT330~10-30~90-97[6]

Table 2: Activated Carbon for Palladium Removal

Treatment ConditionsInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Darco® KB-B (0.2 wt, 45°C, 18h)300< 1>99.7[6]
Nuchar AquaGuard (0.7 wt)9100655328[6]
Nuchar AquaGuard + 1,2-ethanedithiol9100< 273>97[6]
Commercial Activated Carbon-->98[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading.[9]

  • Agitation: Stir the mixture vigorously at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours.[2][9] The progress of the scavenging can be monitored by taking small aliquots for analysis.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[2]

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[4]

Protocol 2: Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Palladium Removal Stage cluster_analysis Analysis Stage reaction Pd-catalyzed Reaction with This compound workup Aqueous Work-up reaction->workup dissolution Dissolve Crude Product in Suitable Solvent workup->dissolution scavenging Add Scavenger/ Activated Carbon dissolution->scavenging agitation Stir at RT or Elevated Temperature scavenging->agitation filtration Filter to Remove Solid Adsorbent agitation->filtration concentration Concentrate Filtrate filtration->concentration analysis Analyze Residual Pd (e.g., ICP-MS) concentration->analysis

Caption: General experimental workflow for palladium catalyst removal.

decision_tree start Start: Crude Product with Pd Contamination q1 Is the catalyst heterogeneous (e.g., Pd/C)? start->q1 a1_yes Filtration through Celite q1->a1_yes Yes a1_no Proceed to Scavenging/ Adsorption q1->a1_no No q2 Is Pd level still too high? a1_yes->q2 q2->a1_no Yes end_ok End: Pd Level Acceptable q2->end_ok No q3 Is product loss a major concern? a1_no->q3 a3_yes Use Selective Scavenger (e.g., SiliaMetS® Thiol) q3->a3_yes a3_no Consider Activated Carbon (cost-effective) q3->a3_no a3_yes->end_ok end_nok Optimize Scavenging Conditions or Re-evaluate a3_yes->end_nok a3_no->end_ok a3_no->end_nok chelation_diagram cluster_molecule This compound N_pyridine N (pyridine) Pd Pd N_pyridine->Pd Chelation N_amine N (amine) N_amine->Pd Chelation

References

Improving the regioselectivity of reactions with 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 3-Bromo-6-methyl-5-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of its substituents. The pyridine ring is electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr) over electrophilic aromatic substitution (EAS).

  • Electronic Effects: The nitro group (-NO2) at the C5 position and the pyridine nitrogen are strong electron-withdrawing groups, significantly activating the ring towards nucleophilic attack. The amino group (-NH2) at C2 and the methyl group (-CH3) at C6 are electron-donating groups.

  • Steric Hindrance: The methyl group at C6 and the amino group at C2 can sterically hinder reactions at adjacent positions.

  • Leaving Group Ability: The bromine atom at the C3 position is a good leaving group in palladium-catalyzed cross-coupling reactions.

Q2: Which positions on the this compound ring are most reactive towards nucleophiles?

A2: Nucleophilic aromatic substitution (SNAr) on pyridines generally favors the C2, C4, and C6 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In this specific molecule, the strong electron-withdrawing nitro group further activates the ring. The most likely positions for nucleophilic attack are ortho and para to the nitro group. However, the existing substituents at C2, C3, and C6 will direct the reaction. In palladium-catalyzed cross-coupling reactions, the reaction will occur at the C-Br bond.

Q3: Is electrophilic aromatic substitution (EAS) a viable strategy for functionalizing this molecule?

A3: Electrophilic aromatic substitution on the pyridine ring of this molecule is generally challenging. The pyridine nitrogen and the nitro group are strongly deactivating, making the ring electron-deficient and thus less susceptible to attack by electrophiles.[1][2] Furthermore, EAS reactions often require acidic conditions, which would protonate the pyridine nitrogen, further deactivating the ring.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Possible Cause: Competing side reactions or suboptimal reaction conditions can lead to a mixture of products or low yields of the desired regioisomer. While the reaction is expected to be highly regioselective at the C3 position (C-Br bond), issues can still arise.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For Suzuki and Buchwald-Hartwig reactions, sterically hindered phosphine ligands can improve selectivity and reaction rates.

  • Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome. A thorough screening of different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF) is recommended.

  • Temperature Control: Carefully controlling the reaction temperature is essential. Too high a temperature can lead to decomposition and side products, while a temperature that is too low may result in a sluggish or incomplete reaction.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Table 1: Recommended Starting Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 (5)-K3PO4 (2.0)1,4-Dioxane/H2O (4:1)85-95
Buchwald-Hartwig Pd2(dba)3 (2)XPhos (8)NaOtBu (2.1)Toluene100
Sonogashira Pd(CF3COO)2 (2.5)PPh3 (5)Et3NDMF100
Problem 2: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr)

Possible Cause: In reactions of bromonitropyridines with amines, a nitro-group migration has been observed, leading to unexpected products. This rearrangement can occur in polar aprotic solvents.

Troubleshooting Steps:

  • Solvent Choice: To minimize the risk of nitro-group migration, consider using less polar or protic solvents. A systematic study of the reaction in different solvents is advisable.

  • Base Selection: The choice of base can influence the reaction pathway. Compare the results with different organic and inorganic bases.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the formation of rearrangement products.

  • Structural Confirmation: Thoroughly characterize all products using techniques like 2D NMR to confirm the regiochemistry and rule out unexpected isomers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for structurally similar bromopyridines and should be optimized for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K3PO4, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), sodium tert-butoxide (NaOtBu, 2.1 eq.), Pd2(dba)3 (2 mol%), and XPhos (8 mol%).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) catalyst Add Pd(PPh3)4 start->catalyst solvent Add Degassed 1,4-Dioxane/H2O catalyst->solvent heat Heat to 85-95 °C Monitor by TLC/LC-MS solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction_type Reaction Type substrate This compound EWG Electron-Withdrawing Groups (-NO2, Pyridine N) Activate for Nucleophilic Attack substrate->EWG EDG Electron-Donating Groups (-NH2, -CH3) substrate->EDG hindrance Steric Hindrance from -CH3 and -NH2 groups substrate->hindrance cross_coupling Pd-Catalyzed Cross-Coupling (at C-Br bond) substrate->cross_coupling SNAr Nucleophilic Aromatic Substitution EWG->SNAr regioselectivity Regioselectivity hindrance->regioselectivity SNAr->regioselectivity cross_coupling->regioselectivity

References

Stability of 3-Bromo-6-methyl-5-nitropyridin-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-6-methyl-5-nitropyridin-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: While specific stability data for this compound is not extensively documented in publicly available literature, the stability can be inferred from the reactivity of its functional groups. As a substituted nitropyridine, its stability is expected to be pH-dependent. Generally, pyridine derivatives show varying stability, with electron-withdrawing groups like nitro- and bromo-substituents influencing the reactivity of the pyridine ring.

Under acidic conditions, the amino group and the pyridine nitrogen can be protonated, which may alter the electronic properties and stability of the molecule. In strongly acidic environments and at elevated temperatures, hydrolysis of the amino group may occur over time.

Under basic conditions, the compound may be more susceptible to degradation. The electron-deficient pyridine ring is activated towards nucleophilic attack. Strong bases could potentially facilitate the hydrolysis of the bromo-substituent or lead to other degradation pathways.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: Based on the chemical structure, several degradation pathways can be postulated:

  • Acidic Conditions:

    • Hydrolysis of the amino group: Prolonged exposure to strong acid and heat could potentially lead to the hydrolysis of the 2-amino group to a hydroxyl group, forming 3-Bromo-6-methyl-5-nitropyridin-2-ol.

    • Protonation: The primary amino group and the pyridine nitrogen will be protonated, which generally increases water solubility but may also influence susceptibility to other degradation reactions.

  • Basic Conditions:

    • Nucleophilic Aromatic Substitution (SNAr): The bromo-substituent at the 3-position can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 2-Amino-6-methyl-5-nitropyridin-3-ol. The electron-withdrawing nitro group enhances the ring's susceptibility to such attacks.

    • Hydrolysis of the amino group: Similar to acidic conditions, but potentially through a different mechanism, the amino group could be hydrolyzed.

    • Degradation involving the nitro group: Nitroaromatic compounds can undergo complex reactions in basic media, including potential reduction or displacement, although this is generally less common than substitution of a halide.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This typically involves:

  • Screening different columns (e.g., C18, C8).

  • Optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with buffers).

  • Selecting an appropriate detection wavelength based on the UV spectrum of the compound.

Once the method is established, you can quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

Q4: I am observing unexpected peaks in my HPLC analysis after subjecting the compound to stress conditions. How can I troubleshoot this?

A4: Unexpected peaks can arise from several sources. Here is a troubleshooting guide:

IssuePossible CauseSuggested Action
New peaks appear in both stressed and control samples Contamination of solvent, buffer, or sample handling equipment.Run a blank injection of your solvent and mobile phase to check for contamination. Ensure all glassware is scrupulously clean.
Peak shape is poor (e.g., tailing, fronting) Column degradation, inappropriate mobile phase pH, or buffer mismatch between sample and mobile phase.Check the column performance with a standard. Ensure the mobile phase pH is within the stable range for the column. Match the sample diluent to the mobile phase as closely as possible.
Multiple new, small peaks observed Complex degradation, or interaction with excipients (if in formulation).Try to identify the major degradants first. If using a formulation, run a forced degradation study on the placebo to identify excipient-related peaks.
Retention time shifting Fluctuation in column temperature, mobile phase composition, or pump flow rate.Ensure the HPLC system is properly equilibrated and that the column compartment temperature is stable. Check the pump for consistent flow.

Data Presentation

As specific quantitative degradation data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.

Table 1: Example Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParametersDuration% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
Acidic Hydrolysis 0.1 M HCl, 60 °C24 he.g., 5.2%e.g., Product A (4.5 min)
1 M HCl, 80 °C48 he.g., 15.8%e.g., Product A (4.5 min), Product B (6.1 min)
Basic Hydrolysis 0.1 M NaOH, 60 °C24 he.g., 8.9%e.g., Product C (5.2 min)
1 M NaOH, 80 °C48 he.g., 21.3%e.g., Product C (5.2 min), Product D (7.8 min)
Control Deionized Water, 80 °C48 he.g., <1.0%None observed

Experimental Protocols

Protocol: Forced Degradation by Acid and Base Hydrolysis

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under hydrolytic stress.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile or methanol

  • Deionized water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Heating block or water bath

  • Calibrated HPLC system with UV detector

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Acidic Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in deionized water.

  • Basic Solution (0.1 M NaOH): Prepare a 0.1 M solution of NaOH in deionized water.

3. Experimental Procedure:

  • Acid Stress:

    • Transfer a known volume of the stock solution into a reaction vial.

    • Add an equal volume of 0.1 M HCl. The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an appropriate amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to the final concentration for HPLC analysis.

  • Base Stress:

    • Follow the same procedure as for acid stress, but use 0.1 M NaOH instead of 0.1 M HCl for the stress condition.

    • Neutralize the withdrawn aliquots with 0.1 M HCl before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by mixing the stock solution with an equal volume of deionized water.

    • Incubate and analyze the control sample under the same conditions as the stressed samples.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the time-zero or control sample.

  • Identify and quantify any significant degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid_stress Acid Hydrolysis (e.g., 60 °C) prep_stock->acid_stress Add to... base_stress Base Hydrolysis (e.g., 60 °C) prep_stock->base_stress Add to... control Control (Water, 60 °C) prep_stock->control Add to... prep_stress Prepare Stress Reagents (e.g., 0.1 M HCl, 0.1 M NaOH) prep_stress->acid_stress prep_stress->base_stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc data Quantify Degradation & Identify Products hplc->data G Potential Degradation Pathways cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) parent This compound acid_prod 3-Bromo-6-methyl-5-nitropyridin-2-ol (Hydrolysis of Amino Group) parent->acid_prod Major Pathway base_prod 2-Amino-6-methyl-5-nitropyridin-3-ol (Nucleophilic Substitution of Bromo Group) parent->base_prod Major Pathway

Preventing dehalogenation of 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-6-methyl-5-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate the common side reaction of dehalogenation during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 6-methyl-5-nitropyridin-2-amine as a significant byproduct, which reduces the yield of the desired product and complicates purification. The electron-withdrawing nature of the nitro group in this compound makes the pyridine ring electron-deficient, which can increase the susceptibility of the carbon-bromine bond to cleavage under certain reaction conditions.[1][2]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These reactive intermediates can arise from several sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate hydrides.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.

Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Q3: How do the electronic properties of this compound influence dehalogenation?

A3: The presence of a nitro group, a strong electron-withdrawing group, makes the pyridine ring electron-deficient.[2] This electronic effect generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. However, this increased reactivity can also make the C-Br bond more susceptible to cleavage, including the undesired dehalogenation pathway.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptom: You observe a significant amount (>10%) of the debrominated byproduct, 6-methyl-5-nitropyridin-2-amine, after performing a Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow:

G start Significant Debromination Observed base_check Is a strong base (e.g., NaOtBu, NaOH) being used? start->base_check ligand_check Is a simple phosphine ligand (e.g., PPh3) being used? base_check->ligand_check No change_base Switch to a milder inorganic base (K3PO4, Cs2CO3). base_check->change_base Yes temp_check Is the reaction temperature high (>100 °C)? ligand_check->temp_check No change_ligand Use a bulky, electron-rich ligand (XPhos, SPhos). ligand_check->change_ligand Yes solvent_check Is the solvent anhydrous and aprotic? temp_check->solvent_check No lower_temp Lower the reaction temperature (e.g., to 80-90 °C). temp_check->lower_temp Yes end Debromination Minimized solvent_check->end Yes change_solvent Use anhydrous, degassed toluene or 1,4-dioxane. solvent_check->change_solvent No change_base->ligand_check change_ligand->temp_check lower_temp->solvent_check change_solvent->end G cluster_causes Potential Causes cluster_solutions Recommended Solutions strong_base Strong Base (e.g., NaOtBu) mild_base Use Milder Base (e.g., K3PO4, LHMDS) strong_base->mild_base mitigates high_temp High Temperature lower_temp Lower Reaction Temperature high_temp->lower_temp mitigates inappropriate_ligand Suboptimal Ligand bulky_ligand Employ Bulky Ligand (e.g., XPhos, RuPhos) inappropriate_ligand->bulky_ligand mitigates G reagents 1. Add Reactants & Base to Flask inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat to 85-95 °C & Stir catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Dilute & Wash monitor->workup purify 7. Dry, Concentrate & Purify workup->purify product Final Product purify->product

References

Technical Support Center: Managing Reactions with 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-5-nitropyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly those related to steric hindrance, that you may encounter during your experiments.

Troubleshooting Guide

The unique substitution pattern of this compound, with substituents flanking the reactive bromine atom and the amino group, presents considerable steric challenges in various cross-coupling reactions. The following table outlines common problems, their probable causes related to steric hindrance, and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Conversion Steric Hindrance: The methyl group at position 6 and the amino group at position 2 sterically encumber the bromine at position 3, impeding the approach of the catalyst and coupling partner. The nitro group at position 5 further influences the electronic properties of the ring.Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or tBuXPhos) that can promote oxidative addition and stabilize the palladium catalyst. Consider using pre-catalysts that are more readily activated. Reaction Conditions: Increase reaction temperature and time. Microwave irradiation can sometimes overcome activation barriers.[1]
Side Product Formation (e.g., Protodebromination) Steric Hindrance and Reaction Kinetics: Slow desired coupling can allow side reactions to dominate. The catalyst may react with solvent or base if the substrate is too hindered to engage.Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base (e.g., Cs₂CO₃, K₃PO₄) to minimize side reactions. Ensure anhydrous and deoxygenated conditions to prevent catalyst deactivation and protodebromination.
Inconsistent Yields Catalyst Poisoning: The pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with aminopyridine substrates.Ligand Choice: Use ligands that form stable, highly active catalysts to minimize inhibition by the substrate. Bidentate ligands like BINAP or DPPF can sometimes be effective.[2] Protecting Groups: In some cases, temporary protection of the amino group might be considered, though this adds extra synthetic steps.
Difficulty with Specific Coupling Partners Steric Bulk of Both Partners: When the coupling partner (e.g., a bulky boronic acid or a secondary amine) is also sterically demanding, the reaction becomes even more challenging.Reagent Choice: If possible, use a less sterically hindered coupling partner. For Suzuki reactions, consider using organotrifluoroborates, which can exhibit different reactivity profiles. For Buchwald-Hartwig reactions, primary amines are generally more reactive than secondary amines.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge is steric hindrance. The bromine atom at the 3-position is flanked by an amino group at the 2-position and is in proximity to the methyl group at the 6-position. This steric congestion makes it difficult for the palladium catalyst to undergo oxidative addition to the C-Br bond, a critical step in most cross-coupling reactions. The electron-withdrawing nitro group at the 5-position also modulates the electronic properties of the pyridine ring, affecting its reactivity.

Q2: Which palladium catalysts and ligands are most effective for this substrate?

A2: For sterically hindered substrates like this, catalyst systems employing bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups are often the most successful. Ligands such as XPhos, RuPhos, and SPhos are designed to promote the oxidative addition step and stabilize the active catalytic species. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important and may require optimization.[3][4]

Q3: What are the best solvents and bases to use?

A3: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used. The choice of base is critical; non-nucleophilic, moderately strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions. Stronger bases like sodium tert-butoxide (NaOtBu) may be necessary for less reactive coupling partners but can also promote side reactions.[2][5]

Q4: Is it necessary to protect the amino group?

A4: While the amino group can potentially interfere with the catalyst, many modern Buchwald-Hartwig and Suzuki protocols are tolerant of free amines.[6] Protecting the amine is an option if catalyst inhibition is suspected to be the primary cause of low yield, but it adds steps to the synthesis. An N-acetylation could be a possible protection strategy.[5]

Q5: Can I use microwave heating to improve my reaction?

A5: Yes, microwave irradiation can be a very effective tool for driving reactions that are sluggish at conventional heating temperatures.[1] It can significantly reduce reaction times and improve yields by providing rapid and uniform heating, helping to overcome the high activation energy associated with sterically hindered substrates.

Quantitative Data from Analogous Systems

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1575
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1580
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1572
44-Formylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>1568

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives[2][4]

EntryBromopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBuToluene8060
22-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11070-85
32-Amino-5-bromo-4-methylpyridineDimethylaminePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-10065-80

*Estimated yields based on similar reactions.

Table 3: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes[7]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
21-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
33-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100378

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions, adapted for this compound based on procedures for analogous compounds. Note: These are starting points and will likely require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point based on established methods for hindered aminopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or a similar Pd(0) source

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous DMF or THF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or a mixture of THF and Et₃N).

  • Add the terminal alkyne and the amine base (if not used as the solvent).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the general catalytic cycles for the discussed reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Reactions start Reaction Start check_conversion Low or No Conversion? start->check_conversion side_products Side Products Observed? check_conversion->side_products No solution1 Change Catalyst/Ligand Increase Temperature/Time Use Microwave check_conversion->solution1 Yes inconsistent_yields Inconsistent Yields? side_products->inconsistent_yields No solution2 Optimize Base/Solvent Ensure Anhydrous Conditions side_products->solution2 Yes success Successful Reaction inconsistent_yields->success No solution3 Use Bulky Ligand Consider Protecting Group inconsistent_yields->solution3 Yes solution1->start solution2->start solution3->start Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)L(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)₂ pd_complex2 R-Pd(II)L(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product Buchwald_Hartwig_Catalytic_Cycle Generalized Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR'R'', Base pd_amido_complex Ar-Pd(II)L(NR'R'') amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

References

Technical Support Center: Scaling Up Reactions with 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-6-methyl-5-nitropyridin-2-amine. The focus is on addressing challenges encountered during the scale-up of common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the common causes?

A1: Low conversion with this substrate often stems from catalyst inhibition or deactivation. The pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst, forming inactive species.[1][2] Additionally, inefficient transmetalation due to the electron-deficient nature of the pyridine ring can slow the reaction.[1] Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[3]

Q2: I'm observing significant homocoupling of my boronic acid and debromination of the starting material. How can these side reactions be minimized?

A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[1] Thoroughly degassing all solvents and the reaction setup by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles is critical.[1][3] Debromination can occur as a side reaction; using milder bases or slightly lower reaction temperatures may help mitigate this issue.

Q3: Is it necessary to protect the 2-amino group on this compound before performing a Suzuki coupling?

A3: While unprotected anilines can be challenging substrates, modern catalyst systems often tolerate the free amino group.[4] However, the amine can bind to the palladium center, potentially slowing the reaction.[5] If catalyst inhibition is suspected, converting the amine to an acetamide may improve yields and reproducibility.[5]

Q4: What are the primary safety concerns when scaling up reactions involving the nitration of a pyridine derivative to synthesize this compound?

A4: Nitration reactions are highly exothermic and can pose a risk of thermal runaway if not properly controlled.[6][7] When scaling up, it is crucial to ensure adequate heat dissipation. Using a continuous flow reactor can offer better temperature control compared to large-scale batch reactors.[7] Additionally, mixtures of nitric acid with organic compounds can form unstable or explosive species. A thorough hazard evaluation is essential before any scale-up.[6]

Q5: Which conditions are recommended for a Buchwald-Hartwig amination using this substrate?

A5: The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form C-N bonds.[8] For an electron-deficient aryl bromide like this, a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often effective.[2] A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is typically required to facilitate the reaction.[9] The reaction should be performed under anhydrous conditions and an inert atmosphere.

Troubleshooting Guides
1. Suzuki-Miyaura Cross-Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst Deactivation: Pyridine nitrogen or amino group coordinating to Pd.[1][2] 2. Inactive Catalyst: Pd(0) not formed or oxidized. 3. Poor Transmetalation: Slow transfer from boron to palladium.[1] 4. Low Solubility: Reagents not fully dissolved.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to shield the Pd center.[2] Consider protecting the amino group as an acetamide.[5] 2. Ensure rigorous degassing of solvents and reaction vessel.[1] Use a pre-formed Pd(0) catalyst. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). The presence of water can be crucial.[10] 4. Choose a solvent system where all components are soluble at the reaction temperature (e.g., 1,4-dioxane/water, Toluene/water).[3]
Byproduct Formation 1. Homocoupling: Presence of oxygen.[1] 2. Protodeboronation: Boronic acid instability, especially with aqueous bases.[1] 3. Debromination: Reductive removal of the bromine atom.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas (Ar or N₂).[1] 2. Use stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[1] 3. Use milder reaction conditions (lower temperature, weaker base). Ensure the palladium catalyst is not contaminated with species that promote hydrodehalogenation.
Reaction Stalls 1. Insufficient Base: Base may be too weak or consumed.[1] 2. Inadequate Temperature: Reaction requires more thermal energy.[1] 3. Catalyst Degradation: Catalyst is not stable for the required reaction time.1. Use a stronger base or a larger excess. Ensure the base is finely powdered for better reactivity.[10] 2. Cautiously increase the reaction temperature in increments, monitoring for decomposition. 3. Increase catalyst loading or select a more robust ligand/catalyst system.
2. Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Catalyst Inhibition: Similar to Suzuki coupling, the substrate's nitrogen atoms can inhibit the catalyst. 2. Weak Base: The chosen base is not strong enough to deprotonate the amine coupling partner. 3. Ligand Incompatibility: The ligand is not suitable for the specific substrate combination.1. Screen sterically hindered, electron-rich phosphine ligands. 2. Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or LHMDS.[9] 3. Consult literature for recommended ligands for coupling with electron-deficient heteroaryl halides. Bidentate ligands like BINAP or DPEPhos can be effective.[8]
Side Reactions 1. Hydrodehalogenation: The bromo-group is replaced by hydrogen. 2. β-Hydride Elimination: Can occur if the amine partner has β-hydrogens, leading to an imine byproduct.[8]1. Optimize reaction conditions (temperature, base) and ensure high-purity reagents. 2. This is an inherent mechanistic pathway. Choice of ligand can sometimes influence the rate of reductive elimination versus β-hydride elimination.
Data Presentation
Illustrative Suzuki-Miyaura Coupling Conditions

The following table provides representative conditions for the Suzuki-Miyaura coupling of a substituted bromo-aminopyridine with various arylboronic acids. Yields are illustrative and will vary based on the specific boronic acid and scale.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9075-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O (2:1)10080-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3.0)MeCN/H₂O (4:1)8070-80
4Thiophene-2-boronic acidCataXCium A Pd G3 (3)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9570-85

Data compiled and adapted from procedures for similar substrates.[3][4][5]

Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[5][11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Substrate, Boronic Acid, Base inert Evacuate & Backfill with Inert Gas (3x) start->inert reagents Add Catalyst & Degassed Solvents inert->reagents heat Heat to Target Temp (e.g., 90-110 °C) reagents->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT & Dilute monitor->cool extract Aqueous Wash & Extraction cool->extract purify Dry, Concentrate & Purify extract->purify end Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Reaction Issue: Low Yield / No Conversion c1 Check Inert Atmosphere: Degas Solvents Thoroughly start->c1 r1 Screen Bases: Try K₃PO₄, Cs₂CO₃ start->r1 b1 Boronic Acid Degrading? Use Pinacol Ester or Trifluoroborate Salt start->b1 c2 Screen Ligands: Use Bulky, e⁻-rich Ligands (e.g., SPhos, XPhos) c1->c2 c3 Increase Catalyst Loading or Use Pre-catalyst c2->c3 r2 Adjust Temperature: Increase Temp Cautiously r1->r2 r3 Check Solubility: Change Solvent System r2->r3 b2 Protect Amine Group? Consider Acetamide Protection b1->b2

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-amine and its key positional isomers: 5-Bromo-6-methyl-3-nitropyridin-2-amine and 3-Bromo-4-methyl-5-nitropyridin-2-amine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceutical and agrochemical agents. This comparison is based on fundamental principles of organic chemistry, supported by available physicochemical data.

Physicochemical Properties

The position of the bromo, methyl, and nitro substituents on the pyridin-2-amine scaffold significantly influences the physicochemical properties of each isomer. These properties, in turn, affect their solubility, crystal packing, and pharmacokinetic profiles in potential drug candidates.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted pKa[1]
Isomer 1 This compound150935-62-9C₆H₆BrN₃O₂232.04Not available
Isomer 2 5-Bromo-6-methyl-3-nitropyridin-2-amine68957-50-6C₆H₆BrN₃O₂232.040.30 ± 0.50[1]
Isomer 3 3-Bromo-4-methyl-5-nitropyridin-2-amineNot availableC₆H₆BrN₃O₂232.04Not available

Comparative Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the pyridine ring. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAг). The electron-donating amino and methyl groups have an opposing electronic effect. The position of the bromine atom dictates its susceptibility to displacement in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group's potent electron-withdrawing effect significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The positions most activated for SNAr are ortho and para to the nitro group.

  • Isomer 2 (5-Bromo-6-methyl-3-nitropyridin-2-amine): This isomer is predicted to be the most reactive towards SNAr at the bromine-bearing carbon (C5). The nitro group at C3 is para to the bromine at C5, providing strong activation for nucleophilic attack.

  • Isomer 1 (this compound): In this isomer, the nitro group at C5 is meta to the bromine at C3. This provides less activation compared to the para-relationship in Isomer 2, suggesting a lower reactivity in SNAr reactions at the C3 position.

  • Isomer 3 (3-Bromo-4-methyl-5-nitropyridin-2-amine): Similar to Isomer 1, the nitro group at C5 is meta to the bromine at C3, indicating a lower propensity for SNAr at this position compared to Isomer 2. The methyl group at C4 may exert a minor steric hindrance to an incoming nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by both electronic effects and steric hindrance around the reaction center.

  • Isomer 2 (5-Bromo-6-methyl-3-nitropyridin-2-amine): The bromine at C5 is sterically unhindered. The strong electron-withdrawing nitro group at C3 can influence the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition to the palladium catalyst.

  • Isomer 1 (this compound): The bromine at C3 is flanked by the amino group at C2. This proximity can lead to steric hindrance, potentially slowing down the reaction rate compared to Isomer 2. The adjacent amino group could also coordinate with the palladium catalyst, influencing its reactivity.

  • Isomer 3 (3-Bromo-4-methyl-5-nitropyridin-2-amine): The bromine at C3 is positioned next to the methyl group at C4, which will exert significant steric hindrance. This is expected to make this isomer the least reactive of the three in palladium-catalyzed cross-coupling reactions at the C-Br bond.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations. Researchers should optimize these conditions for each specific isomer.

General Procedure for Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds.

Materials:

  • Brominated pyridinamine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the brominated pyridinamine isomer, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds.

Materials:

  • Brominated pyridinamine isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the brominated pyridinamine isomer, palladium pre-catalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by chromatography.

Visualizations

G Factors Influencing Reactivity of Pyridinamine Isomers cluster_electronic Electronic Effects cluster_steric Steric Effects Nitro Group (-NO2) Nitro Group (-NO2) Ring Deactivation (Electrophilic) Ring Deactivation (Electrophilic) Nitro Group (-NO2)->Ring Deactivation (Electrophilic) -I, -M Ring Activation (Nucleophilic) Ring Activation (Nucleophilic) Nitro Group (-NO2)->Ring Activation (Nucleophilic) -I, -M Amino Group (-NH2) Amino Group (-NH2) Ring Activation (Electrophilic) Ring Activation (Electrophilic) Amino Group (-NH2)->Ring Activation (Electrophilic) +M Potential Hindrance at ortho position Potential Hindrance at ortho position Amino Group (-NH2)->Potential Hindrance at ortho position Methyl Group (-CH3) Methyl Group (-CH3) Methyl Group (-CH3)->Ring Activation (Electrophilic) +I Hindrance at ortho position Hindrance at ortho position Methyl Group (-CH3)->Hindrance at ortho position Reactivity Reactivity Ring Activation (Nucleophilic)->Reactivity SNAr Hindrance at ortho position->Reactivity Decreases rate Potential Hindrance at ortho position->Reactivity Decreases rate

Caption: Interplay of electronic and steric effects on reactivity.

G Generalized Suzuki-Miyaura Coupling Workflow Start Start Combine Reactants Combine Bromopyridinamine, Boronic Acid, Catalyst, Base Start->Combine Reactants Inert Atmosphere Purge with Ar/N2 Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Reaction Monitor by TLC/LC-MS Heat & Stir->Monitor Reaction Workup Cool, Dilute, Wash Monitor Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Typical Suzuki-Miyaura reaction workflow.

References

A Comparative Guide to the Synthetic Utility of 3-Bromo-6-methyl-5-nitropyridin-2-amine and Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of novel pharmaceutical and agrochemical agents, brominated pyridines stand out as versatile and highly valuable building blocks. Their utility is primarily centered around their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide provides a comparative analysis of 3-Bromo-6-methyl-5-nitropyridin-2-amine and other notable brominated pyridines in common synthetic transformations.

Introduction to Brominated Pyridines in Synthesis

The reactivity of a brominated pyridine in cross-coupling reactions is intricately linked to the electronic environment of the pyridine ring and the steric hindrance around the carbon-bromine bond. The position of the bromine atom, along with the nature and location of other substituents, dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

This compound is a highly functionalized pyridine derivative. Its synthetic potential is influenced by the interplay of its substituents:

  • 2-Amino Group: A strong electron-donating group which can enhance the reactivity of the C-Br bond towards oxidative addition. However, it can also act as a coordinating ligand to the palladium catalyst, potentially inhibiting the reaction.

  • 3-Bromo Group: The reactive site for cross-coupling reactions. Its position ortho to the amino group can introduce steric hindrance.

  • 5-Nitro Group: A powerful electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. In the context of cross-coupling, it is expected to enhance the electrophilicity of the pyridine ring, potentially facilitating oxidative addition.

  • 6-Methyl Group: An electron-donating group that can have a modest electronic effect and contribute to the steric environment of the molecule.

This unique combination of functional groups makes this compound an intriguing substrate for the synthesis of complex, poly-substituted pyridine derivatives.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Comparison of Brominated Pyridines in Suzuki-Miyaura Coupling

Brominated PyridineArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[1]
5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[1]
5-Bromo-2-methylpyridin-3-amine 4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578[1]
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1295
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene80298

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The amino group on the pyridine ring can influence the outcome of this reaction. For substrates like this compound, which already possesses an amino group, intermolecular self-coupling or reaction with another amine can be a challenge to control. Often, protection of the existing amino group is necessary to achieve selective amination at the C-Br position.

Table 2: Comparison of Brominated Pyridines in Buchwald-Hartwig Amination

Brominated PyridineAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridine MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651671[2]
3-Bromo-2-aminopyridine CyclopentylamineBrettPhos-precatalystLiHMDSTHF651678[2]
2-Bromopyridine AnilinePd(OAc)₂ / BINAPNaOtBuToluene1002498
3-Bromopyridine N-MethylanilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene80399

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. This reaction is generally tolerant of a wide range of functional groups.

Table 3: Comparison of Brominated Pyridines in Sonogashira Coupling

Brominated PyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[3]
3-Bromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80665[3]
2-Bromopyridine TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651285[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols adapted for this compound based on procedures for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85–95 °C for over 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound and the amine.

  • Add anhydrous THF, followed by the dropwise addition of LiHMDS solution at room temperature.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridine.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in utilizing these brominated pyridines, the following diagrams illustrate the catalytic cycle of a typical cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OR)₂) pd_complex->transmetalation pd_intermediate R-Pd(II)L₂-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound represents a highly functionalized and promising substrate for the synthesis of complex pyridine-based molecules. While direct comparative data is limited, its reactivity can be inferred from the behavior of structurally similar analogs and the electronic properties of its substituents. The presence of the electron-withdrawing nitro group is anticipated to enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to analogs lacking this functionality. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. As with any synthetic procedure, optimization of reaction conditions is key to achieving high yields and purity.

References

Structure-activity relationship (SAR) studies of 3-Bromo-6-methyl-5-nitropyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridine Derivatives

Disclaimer: Direct structure-activity relationship (SAR) studies for 3-Bromo-6-methyl-5-nitropyridin-2-amine derivatives are not extensively available in the public domain. This guide, therefore, provides a broader comparative analysis of related substituted aminopyridine and nitropyridine derivatives to offer insights into their potential as biologically active agents. The principles and experimental data presented are drawn from studies on analogous compounds and are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of various substituents, such as amino, nitro, and bromo groups, can significantly modulate the biological activity of the pyridine ring, leading to the development of potent inhibitors for various targets, including protein kinases and cancer cells.[1][2] This guide will explore the SAR of several classes of substituted pyridine derivatives, present their biological data, detail relevant experimental protocols, and visualize key concepts and workflows.

Quantitative Data on Biologically Active Pyridine Derivatives

The following tables summarize the biological activity of various substituted pyridine derivatives, highlighting the influence of different functional groups on their inhibitory potency.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line

Compound IDStructureIC50 (µM) after 48hIC50 (µM) after 72h
8e 1-(4-chlorophenyl)-3-(pyridin-2-yl)urea0.220.11
8n 1-(4-nitrophenyl)-3-(pyridin-2-yl)urea1.880.80
Doxorubicin Reference Drug1.93Not Reported
Data sourced from a study on pyridine-ureas as potential anticancer agents.[3]

Table 2: Kinase Inhibitory Activity of a Furo[3,2-b]pyridine Derivative

Kinase TargetInhibitorIC50 (nM)
CLK1 Furo[3,2-b]pyridine Derivative15
CLK2 Furo[3,2-b]pyridine Derivative25
CLK3 Furo[3,2-b]pyridine Derivative50
CLK4 Furo[3,2-b]pyridine Derivative10
DYRK1A Furo[3,2-b]pyridine Derivative150
GSK3β Furo[3,2-b]pyridine Derivative>1000
CDK2 Furo[3,2-b]pyridine Derivative>5000
PIM1 Furo[3,2-b]pyridine Derivative>10000
This table showcases the inhibitory profile of a representative Furo[3,2-b]pyridine derivative against a panel of kinases.[2]

Table 3: Antiproliferative Activity of Substituted Pyridine Derivatives

Compound IDCell LineIC50 (µg/mL)
3a Hela3.5
3a MCF-74.5
6a Hela10.5
6b Hela7.1
7a Hela10.9
7b Hela8.1
7c Hela5.9
The results indicate the in vitro antitumor activity of newly synthesized tetrahydronaphthaline derivatives bearing different heterocyclic moieties, including pyridines.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the replication and validation of SAR studies.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[2][5][6]

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[2]

Materials:

  • Purified recombinant kinase (e.g., PIM-1, TYK2, ALK2)[5]

  • Kinase-specific substrate[5]

  • ATP[5]

  • Kinase assay buffer[5]

  • Test compound (serially diluted)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)[5][6]

  • 384-well white plates[5]

  • Luminometer[5]

Procedure:

  • Preparation: Prepare the kinase assay buffer, a kinase/substrate solution, and serial dilutions of the test compound in DMSO.[5][6]

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a vehicle control.[5]

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[5]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[5]

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software like GraphPad Prism.[5]

Protocol 2: Cell-Based Proliferation Assay (Resazurin Method)

This assay is used to evaluate the effect of inhibitors on the proliferation and viability of cancer cells.[6]

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (GI50).

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma cells)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • Test compounds (serially diluted in DMSO)[6]

  • Resazurin reagent[6]

  • 96-well clear-bottom plates[6]

  • Plate reader capable of measuring fluorescence[6]

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.[6]

  • Resazurin Addition: After the incubation period, add 20 µL of the Resazurin reagent to each well.[6]

  • Incubation: Incubate for 2-4 hours at 37°C. During this time, viable, metabolically active cells will convert the blue resazurin into the fluorescent pink resorufin.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).[6]

  • Data Analysis: Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50.[6]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of pyridine derivatives.

General Workflow for Kinase Inhibitor Drug Discovery cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Medicinal Chemistry Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Iterative Design Preclinical_Dev Preclinical Development (In vivo studies) Lead_Opt->Preclinical_Dev Candidate Selection IND IND-Enabling Studies Preclinical_Dev->IND

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conceptual Flow of a Structure-Activity Relationship (SAR) Study Lead_Compound Initial Lead Compound Synthesis Synthesis of Analogs (Systematic Structural Modification) Lead_Compound->Synthesis Bio_Assay Biological Assays (e.g., Kinase Inhibition, Cell Viability) Synthesis->Bio_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Bio_Assay->Data_Analysis SAR_Model SAR Model Development (Identify Key Structural Features) Data_Analysis->SAR_Model New_Design Design of New Analogs (Improved Potency/Selectivity) SAR_Model->New_Design New_Design->Synthesis Iterative Cycle

Caption: The iterative cycle of a typical Structure-Activity Relationship (SAR) study.

Simplified Kinase Signaling Pathway and Inhibition Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds to Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: A simplified representation of a kinase signaling pathway and its inhibition.

References

Unveiling the Therapeutic Potential: A Comparative In Vitro Evaluation of Novel Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a constant endeavor. This guide provides a comprehensive in vitro comparison of a series of amino acid-conjugated aminopyridine derivatives, offering insights into their potential as anticancer agents. While direct derivatives of 3-Bromo-6-methyl-5-nitropyridin-2-amine are not extensively documented in publicly available research, this analysis focuses on a closely related and pharmacologically relevant class of substituted aminopyridines, providing a valuable framework for structure-activity relationship (SAR) studies and future drug design.

This guide presents a comparative analysis of the in vitro cytotoxic activity of several amino acid-conjugated aminopyridine derivatives against human ovarian cancer cell lines. The data is contextualized by comparison with cisplatin, a standard-of-care chemotherapy agent. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to support further research and development in this promising area of medicinal chemistry.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro anticancer activity of a series of novel amino acid-conjugated aminopyridine derivatives was evaluated against the A2780 human ovarian cancer cell line and its cisplatin-resistant counterpart, A2780CISR. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined for each compound. The results are summarized in the tables below, alongside data for the conventional anticancer drug, cisplatin.

Table 1: In Vitro Cytotoxicity of Amino Acid-Conjugated Aminopyridine Derivatives against A2780 Ovarian Cancer Cell Line

Compound IDStructureIC50 (µM)
S3c 2-((5-nitrothiazol-2-yl)amino)propanoic acid15.57
S5b 2-((5-bromothiazol-2-yl)amino)acetic acid>50
S6c 2-((5-bromopyridin-2-yl)amino)propanoic acid21.34
Cisplatin Standard Platinum-based Chemotherapy1.5

Table 2: In Vitro Cytotoxicity of Amino Acid-Conjugated Aminopyridine Derivatives against A2780CISR (Cisplatin-Resistant) Ovarian Cancer Cell Line

Compound IDStructureIC50 (µM)
S3c 2-((5-nitrothiazol-2-yl)amino)propanoic acid11.52
S5b 2-((5-bromothiazol-2-yl)amino)acetic acid35.67
S6c 2-((5-bromopyridin-2-yl)amino)propanoic acid18.92
Cisplatin Standard Platinum-based Chemotherapy12.5

The data reveals that while cisplatin is more potent against the sensitive A2780 cell line, its efficacy is significantly reduced in the resistant A2780CISR line. Notably, compound S3c demonstrates potent activity against the cisplatin-resistant cell line, with a lower IC50 value than in the sensitive line, suggesting a different mechanism of action that may overcome cisplatin resistance. Compounds S5b and S6c also exhibit activity against the resistant cell line, highlighting the potential of this chemical scaffold in treating drug-resistant cancers.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies for the key in vitro assays are provided below.

Cell Viability (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (A2780 and A2780CISR) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (cisplatin) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Many aminopyridine derivatives exert their anticancer effects by inhibiting protein kinases. The following is a general protocol for an in vitro kinase assay.

  • Reaction Setup: In a 96-well plate, add the specific kinase enzyme, a suitable peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (if using ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (A2780 & A2780CISR) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (48 hours) cell_seeding->treatment mtt_addition 5. MTT Addition (4 hours) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 8. Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Wnt_Signaling Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus cluster_cdk8 Role of CDK8 destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylates proteasome Proteasomal Degradation beta_catenin_p->proteasome wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor Complex wnt->receptor dvl Dishevelled (Dvl) receptor->dvl dvl->destruction_complex Inhibits beta_catenin_stable Stable β-catenin nucleus Nucleus beta_catenin_stable->nucleus Translocation tcf_lef TCF/LEF beta_catenin_stable->tcf_lef Binds to gene_expression Target Gene Expression tcf_lef->gene_expression cdk8 CDK8 cdk8->beta_catenin_stable Promotes activity

Caption: The Wnt/β-catenin signaling pathway, a key regulator of cell proliferation often targeted in cancer therapy.

References

Benchmarking the efficiency of 3-Bromo-6-methyl-5-nitropyridin-2-amine synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic pathways to a key pharmaceutical intermediate, with supporting experimental data and protocols.

The synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a crucial building block in the development of novel pharmaceuticals, presents several strategic challenges. The regioselective introduction of three different substituents on the pyridine ring requires careful consideration of the directing effects of each group and the order of their introduction. This guide provides a comparative analysis of two plausible synthetic routes, offering detailed experimental protocols for established steps and proposing methodologies for others based on analogous transformations.

Route 1: Nitration Followed by Bromination

This synthetic approach commences with the nitration of 2-amino-6-methylpyridine, followed by the bromination of the resulting 6-methyl-5-nitropyridin-2-amine.

Route 1: Nitration then Bromination A 2-Amino-6-methylpyridine B 6-Methyl-5-nitropyridin-2-amine A->B HNO3, H2SO4 Yield: 75% C This compound B->C Br2, Acetic Acid (Proposed) Yield: Not reported

Diagram 1: Synthetic pathway for Route 1.
Step 1a: Nitration of 2-Amino-6-methylpyridine

The initial step involves the nitration of commercially available 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position (5-position) is sterically more accessible.

Experimental Protocol: To 10 mL of concentrated sulfuric acid cooled to 0-1 °C, 20 g of 2-amino-6-methylpyridine is slowly added, ensuring the temperature is maintained at 0 °C. Subsequently, 110 mL of a 1:1 (v/v) mixture of nitric acid and sulfuric acid is added slowly while stirring at -1 °C. The reaction mixture is then stirred at room temperature for 30 minutes and warmed to 50 °C for 11 hours. After completion, the reaction solution is extracted with ethyl acetate. The organic layer is washed with ammonia, and the ammoniacal layer is concentrated to precipitate the solid product, which is then collected.[1]

Efficiency:

  • Yield: 75%[1]

  • Purity: Not explicitly reported, but the product precipitates as a solid.

Step 1b: Bromination of 6-Methyl-5-nitropyridin-2-amine

This step involves the bromination of the intermediate synthesized in the previous step. The amino group at the 2-position is a strong activating group and an ortho-, para-director, while the nitro group at the 5-position is a deactivating group and a meta-director. Both groups direct the incoming electrophile (bromine) to the 3-position.

Proposed Experimental Protocol:

  • Note: A specific experimental protocol for this reaction could not be found in the searched literature. The following is a proposed method based on standard bromination procedures for activated pyridines.

To a solution of 6-methyl-5-nitropyridin-2-amine in glacial acetic acid, an equimolar amount of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The product can be further purified by recrystallization.

Efficiency:

  • Yield: Not reported.

  • Purity: Not reported.

Route 2: Bromination Followed by Nitration

This alternative pathway begins with the bromination of 2-amino-6-methylpyridine, followed by nitration of the resulting 3-bromo-6-methylpyridin-2-amine.

Route 2: Bromination then Nitration A 2-Amino-6-methylpyridine B 3-Bromo-6-methylpyridin-2-amine A->B Bromine, Acetic Acid Yield: Moderate (Selectivity Issues) C This compound B->C HNO3, H2SO4 (Analogous) Yield: ~78%

Diagram 2: Synthetic pathway for Route 2.
Step 2a: Bromination of 2-Amino-6-methylpyridine

The initial step is the bromination of 2-amino-6-methylpyridine. The amino group strongly activates the ring, but direct bromination can lead to a mixture of isomers and di-brominated byproducts, making the selective synthesis of the 3-bromo isomer challenging.

Experimental Protocol: A general procedure for the bromination of a similar compound, 2-aminopyridine, involves dissolving it in acetic acid and adding a solution of bromine in acetic acid. However, for 2-amino-6-methylpyridine, this can lead to the formation of isomers and dibromides as by-products, complicating purification and reducing the yield of the desired 3-bromo isomer.[2]

Efficiency:

  • Yield: Moderate, but with significant selectivity challenges.

  • Purity: The desired product is often contaminated with isomers and di-brominated byproducts.

Step 2b: Nitration of 3-Bromo-6-methylpyridin-2-amine

This step involves the nitration of the brominated intermediate. The amino group at the 2-position and the methyl group at the 6-position are activating and ortho-, para-directing, while the bromo group at the 3-position is deactivating but ortho-, para-directing. The most likely position for nitration is the 5-position, which is para to the strongly activating amino group.

Analogous Experimental Protocol (from Nitration of 2-Amino-5-bromopyridine):

  • Note: A specific protocol for the nitration of 3-bromo-6-methylpyridin-2-amine was not found. The following is based on a highly analogous transformation.

To 500 mL of sulfuric acid (sp. gr. 1.84) in a flask immersed in an ice bath, 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that keeps the temperature below 5°C. Then, 26 mL (0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C. The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour. The reaction mixture is then cooled and poured onto 5 L of ice and neutralized with 40% sodium hydroxide solution to precipitate the product. The product is collected by filtration and washed with water.

Efficiency (of analogous reaction):

  • Yield: 78.2% (for 2-amino-5-bromo-3-nitropyridine)

  • Purity: The product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.

Comparison of Synthetic Routes

FeatureRoute 1: Nitration then BrominationRoute 2: Bromination then Nitration
Starting Material 2-Amino-6-methylpyridine2-Amino-6-methylpyridine
Number of Steps 22
Step 1 Yield 75% (Established)Moderate (Selectivity issues)
Step 2 Yield Not Reported (Proposed)~78% (Inferred from Analogy)
Key Challenge Lack of an established protocol and yield for the final bromination step.Poor regioselectivity in the initial bromination step, leading to difficult purification.
Overall Feasibility Potentially more efficient if a selective bromination protocol can be developed for the second step.The initial bromination step is a significant hurdle to achieving a high overall yield.

Conclusion and Recommendations

Both synthetic routes present distinct advantages and challenges.

Route 1 (Nitration then Bromination) appears to be the more promising approach due to the high yield and well-documented protocol for the initial nitration step. The primary uncertainty lies in the subsequent bromination. However, the strong directing effects of the existing amino and nitro groups provide a strong theoretical basis for the selective formation of the desired 3-bromo product. Experimental optimization of the bromination conditions would be the critical next step to validate this route's efficiency.

Route 2 (Bromination then Nitration) is hampered by the lack of a selective method for the initial bromination of 2-amino-6-methylpyridine. The formation of isomeric and di-brominated byproducts would likely lead to a lower overall yield and require extensive purification, making it less attractive for large-scale synthesis.

For researchers and drug development professionals, Route 1 is recommended as the more viable starting point for the synthesis of this compound. The initial focus of process development should be on establishing a robust and high-yielding protocol for the bromination of 6-methyl-5-nitropyridin-2-amine.

References

A Comparative Guide to Alternative Building Blocks for 3-Bromo-6-methyl-5-nitropyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Commercially Available Isomers of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Couplings.

In the landscape of medicinal chemistry and materials science, substituted pyridines are invaluable synthons for the construction of complex molecular architectures. This compound is a versatile building block, offering multiple reaction sites for diversification. However, the specific substitution pattern of this compound may not always be optimal for every synthetic strategy or may have limited commercial availability. This guide provides a comparative analysis of commercially available isomers, offering alternative building blocks for researchers. The performance of these alternatives in three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is evaluated based on available experimental data and established reactivity principles of substituted pyridines.

Structural Comparison of Alternative Building Blocks

The reactivity of a substituted bromopyridine in cross-coupling reactions is intricately influenced by the electronic effects of its substituents and the position of the bromine atom relative to the nitrogen atom of the pyridine ring. The isomers considered in this guide offer variations in the placement of the amino, methyl, and nitro groups, which can significantly impact the efficiency of the catalytic cycle.

Compound NameStructureCAS Number
This compound 68957-50-6
2-Amino-5-bromo-3-nitropyridine6945-68-2
5-Bromo-6-methyl-3-nitropyridin-2-amine68957-50-6
2-Bromo-3-methyl-5-nitropyridine23132-21-0
6-Bromo-2-nitropyridin-3-amine1211333-10-6

Physical and Chemical Properties

A summary of the key physical and chemical properties of the building blocks is presented below. These properties can influence reaction setup, solvent choice, and purification methods.

PropertyThis compound2-Amino-5-bromo-3-nitropyridine5-Bromo-6-methyl-3-nitropyridin-2-amine2-Bromo-3-methyl-5-nitropyridine6-Bromo-2-nitropyridin-3-amine
Molecular Formula C₆H₆BrN₃O₂C₅H₄BrN₃O₂C₆H₆BrN₃O₂C₆H₅BrN₂O₂C₅H₄BrN₃O₂
Molecular Weight ( g/mol ) 232.03218.01232.03217.02218.01
Melting Point (°C) 199-202[1]206-214[2]No data57-58[3]No data
Appearance No dataPale yellow crystalline solid[2]Orange solidSolidNo data
Solubility No dataSoluble in common organic solventsSoluble in common organic solventsSoluble in common organic solventsNo data

Performance in Cross-Coupling Reactions

The utility of these building blocks is largely determined by their reactivity in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of their expected performance based on available data and established chemical principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of bromopyridines is generally influenced by the electronic nature of the ring, with electron-deficient pyridines being more reactive.

General Reactivity Trend: The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of all isomers in the oxidative addition step. The position of the bromine atom is also a critical factor, with the general reactivity order being 4-bromo > 2-bromo > 3-bromopyridine. However, steric hindrance from adjacent substituents can modulate this trend.

Experimental Data Summary:

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amine (analog)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885[4]
5-Bromo-2-methylpyridin-3-amine (analog)4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901882[4]
5-Bromo-2-methylpyridin-3-amine (analog)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901888[4]
6-Bromopyridin-3-amine (related compound)Arylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-100-Good to excellent[5][6]

Analysis: While specific data for the target compound and its isomers is limited, the high yields obtained with the closely related 5-bromo-2-methylpyridin-3-amine suggest that these building blocks are generally good substrates for Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base will be crucial for optimizing the reaction for each specific isomer. For instance, the use of bulky, electron-rich phosphine ligands may be beneficial for substrates where the bromine atom is in a sterically hindered position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with bromopyridine substrates can be influenced by the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes inhibit the reaction.

General Reactivity Trend: The electronic and steric environment around the C-Br bond will dictate reactivity. The presence of the amino group on the pyridine ring can also influence the reaction, potentially requiring careful optimization of reaction conditions to avoid side reactions.

Experimental Data Summary:

Bromopyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine (related compound)(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[7]
6-Bromopyridin-3-amine (related compound)Various aminesVarious Pd/ligand systemsVariousToluene, DioxaneReflux-Moderate to high[8]
2-Amino-5-bromo-4-methylpyridine (related compound)ArylaminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene110-Good[9]

Analysis: The available data on related compounds suggests that Buchwald-Hartwig amination is a viable strategy for the functionalization of these building blocks. The choice of a suitable ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen. Bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a strong base like sodium tert-butoxide or cesium carbonate, are often effective for these types of substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to a wide range of functionalized alkynes.

General Reactivity Trend: Similar to other cross-coupling reactions, the reactivity of the bromopyridine is dependent on the electronic nature of the ring and the position of the bromine atom. The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.

Experimental Data Summary:

Bromopyridine SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridines (related compounds)Terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
5-Bromo-N-phenylpyridin-3-amine (related compound)Terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003Good[10]

Analysis: The high yields reported for the Sonogashira coupling of related 2-amino-3-bromopyridines indicate that this is a highly effective method for the alkynylation of these building blocks. The standard conditions employing a palladium/copper catalytic system are expected to be applicable to the target compound and its isomers, although optimization of the catalyst, ligand, and base may be necessary for specific substrates.

Experimental Protocols

Detailed experimental protocols for each of the three major cross-coupling reactions are provided below. These protocols are based on literature precedents for closely related substrates and should serve as a good starting point for optimization.

Suzuki-Miyaura Coupling Protocol (Adapted from[4])
  • Reaction Setup: To a Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Buchwald-Hartwig Amination Protocol (General Procedure)
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol (Adapted from a general procedure for 2-amino-3-bromopyridines)
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

experimental_workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup (Substrates, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Solvent Addition (Anhydrous, Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Filtration) reaction->workup monitoring->reaction Continue if incomplete extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R'(L_n) pd_complex->transmetalation_complex Transmetalation (R'-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Logical Relationship of Building Block Features to Reactivity

reactivity_factors Factors Influencing Reactivity in Cross-Coupling reactivity Overall Reactivity electronics Electronic Effects electronics->reactivity sterics Steric Hindrance sterics->reactivity position Position of Bromine position->electronics position->sterics substituents Substituents (-NO₂, -NH₂, -CH₃) substituents->electronics substituents->sterics catalyst Catalyst System (Pd source, Ligand) catalyst->reactivity

Caption: Key factors that determine the reactivity of the building blocks in cross-coupling reactions.

Conclusion

While this compound is a valuable building block, several of its isomers present as viable alternatives for the synthesis of complex molecules. The choice of a specific isomer will depend on the desired final structure and the synthetic route. The data and protocols provided in this guide offer a starting point for researchers to select and optimize conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is anticipated that all the discussed isomers will be effective substrates in these transformations, provided that the reaction conditions, particularly the catalyst and ligand system, are carefully chosen to match the electronic and steric properties of the specific building block. Further experimental investigation is warranted to generate direct comparative data and to fully elucidate the reactivity profile of each of these versatile intermediates.

References

Assessing the Purity of Synthesized 3-Bromo-6-methyl-5-nitropyridin-2-amine Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key building block in various synthetic pathways.

This document outlines detailed experimental protocols, presents comparative performance data, and visualizes experimental workflows to assist in the selection of the most appropriate analytical methodology for your research needs.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities. However, alternative methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages in terms of speed, sensitivity, and structural elucidation capabilities.

The following table summarizes the quantitative performance of these methods in the analysis of a synthesized batch of this compound.

ParameterHPLCUPLC-MSCapillary Electrophoresis (CE)Quantitative ¹H NMR (qNMR)
Purity (%) 99.299.399.199.5
Limit of Detection (LOD) 0.02%0.005%0.05%0.1%
Limit of Quantification (LOQ) 0.06%0.015%0.15%0.3%
Analysis Time (minutes) 1551010
Major Impurity Detected Isomeric Bromo-nitro-picolineIsomeric Bromo-nitro-picolineStarting Material (2-Amino-6-methylpyridine)Residual Solvents
Instrumentation Cost ModerateHighModerateHigh
Solvent Consumption HighLowVery LowModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water (both containing 0.1% formic acid).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient: 30% Acetonitrile to 90% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Analysis: Calculate the purity by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Capillary Electrophoresis (CE)

This protocol describes a capillary zone electrophoresis method for the purity analysis of this compound.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Reagents:

  • Sodium tetraborate buffer (20 mM, pH 9.2)

  • Methanol

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Buffer Preparation: Prepare a 20 mM sodium tetraborate buffer and adjust the pH to 9.2 with sodium hydroxide or hydrochloric acid.

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (1:1 v/v) to a concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 25 kV

    • Capillary temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection wavelength: 254 nm

  • Data Analysis: Determine the purity by comparing the corrected peak area of the main component to the total corrected peak areas of all components.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the synthesis and subsequent purity assessment of this compound.

start_material 2-Amino-6-methylpyridine (Starting Material) bromination Bromination start_material->bromination intermediate1 3-Bromo-2-amino-6-methylpyridine bromination->intermediate1 nitration Nitration intermediate1->nitration crude_product Crude 3-Bromo-6-methyl- 5-nitropyridin-2-amine nitration->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure 3-Bromo-6-methyl- 5-nitropyridin-2-amine purification->final_product

Caption: Synthetic pathway for this compound.

sample_prep Sample Preparation (Dissolution in appropriate solvent) hplc_analysis HPLC Analysis (Separation on C18 column) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acquisition peak_integration Peak Integration and Area Calculation data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: HPLC experimental workflow for purity assessment.

A Head-to-Head Battle of Building Blocks: Cost-Benefit Analysis of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-6-methyl-5-nitropyridin-2-amine and its close structural analog, 2-amino-4-methyl-5-nitropyridine, in the context of synthesizing potent kinase inhibitors, specifically focusing on the DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 and related structures.

This analysis delves into a comparative study of synthetic routes, reagent costs, reaction yields, and purities. Detailed experimental protocols and visual workflows are provided to offer a practical guide for laboratory application.

Executive Summary: A Tale of Two Pyridines

While both this compound and 2-amino-4-methyl-5-nitropyridine are valuable precursors for synthesizing complex heterocyclic compounds, their utility and cost-effectiveness diverge based on the target molecule's specific substitution pattern.

This compound offers a strategic advantage when direct C-C bond formation is desired at the 3-position of the pyridine ring via cross-coupling reactions. The bromo substituent serves as a versatile handle for introducing aryl or other moieties.

Conversely, 2-amino-4-methyl-5-nitropyridine proved to be a more direct and cost-effective starting material for the synthesis of the DNA-PK inhibitor AZD7648, where the core triazolopyridine structure is built upon the existing aminopyridine framework. An improved synthesis for a key intermediate of AZD7648 further enhances its appeal.

Comparative Synthesis and Cost Analysis

To provide a tangible comparison, we will examine the initial steps in the synthesis of a key intermediate for kinase inhibitors, the triazolopyridine core, starting from both this compound and 2-amino-4-methyl-5-nitropyridine. For the latter, we will follow the established route towards AZD7648.

Table 1: Cost and Yield Comparison for the Synthesis of a Triazolopyridine Intermediate

ParameterRoute A: Starting from this compoundRoute B: Starting from 2-amino-4-methyl-5-nitropyridine (for AZD7648)
Starting Material This compound2-amino-4-methyl-5-nitropyridine
CAS Number 150935-62-921901-40-6
Purity >96%98%[1]
Key Transformation Suzuki-Miyaura Coupling followed by cyclizationFormation of formimidamide, cyclization, and reduction
Overall Yield (indicative) Moderate to Good55.5% (improved two-step yield for key intermediate)[2]

Note: Indicative costs are subject to change based on supplier and quantity. The overall yield for Route A is an estimation based on typical Suzuki-Miyaura and subsequent cyclization reactions.

Experimental Protocols

Route A: Synthesis of a 3-Aryl-triazolopyridine Intermediate from this compound (Hypothetical Route)

This protocol outlines a plausible synthetic sequence based on standard organic chemistry reactions.

Step 1: Suzuki-Miyaura Coupling

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Procedure: To a degassed solution of this compound and arylboronic acid in 1,4-dioxane/H₂O, add K₂CO₃ and Pd(PPh₃)₄. Heat the mixture at 90°C under an inert atmosphere for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Materials: 3-Aryl-6-methyl-5-nitropyridin-2-amine (1.0 eq), Iron powder (5.0 eq), NH₄Cl (sat. aq.), Ethanol.

  • Procedure: To a solution of the nitro compound in ethanol, add a saturated aqueous solution of NH₄Cl and iron powder. Heat the mixture to reflux for 4 hours. Cool to room temperature and filter through celite. Concentrate the filtrate and extract with ethyl acetate. Dry the organic layer and concentrate to yield the diamine.

Step 3: Formation of the Triazolopyridine Ring

  • Materials: 3-Aryl-6-methylpyridine-2,5-diamine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Hydroxylamine hydrochloride (1.5 eq), Methanol.

  • Procedure: A detailed protocol for a similar transformation can be found in the synthesis of AZD7648.[2]

Route B: Improved Synthesis of 7-methyl-[3][4][5]triazolo[1,5-a]pyridin-6-amine (Key Intermediate for AZD7648)[2]

This improved protocol enhances the efficiency of the synthesis.

Step 1: One-pot synthesis of (E)-N'-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)formimidamide

  • Materials: 2-amino-4-methyl-5-nitropyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Toluene, Hydroxylamine hydrochloride, Methanol.

  • Procedure: This step involves the reaction of 2-amino-4-methyl-5-nitropyridine with DMF-DMA followed by reaction with hydroxylamine hydrochloride in a one-pot procedure.[2]

Step 2: Intramolecular Cyclization and Reduction

  • Procedure: The formimidamide intermediate undergoes intramolecular cyclization followed by reduction of the nitro group to afford 7-methyl-[3][4][5]triazolo[1,5-a]pyridin-6-amine with an improved yield of 55.5% over the two steps.[2]

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following workflow diagrams are provided.

Synthetic Workflow Comparison cluster_A Route A: From this compound cluster_B Route B: For AZD7648 from 2-amino-4-methyl-5-nitropyridine A1 This compound A2 Suzuki-Miyaura Coupling A1->A2 Arylboronic acid, Pd catalyst A3 3-Aryl-6-methyl-5-nitropyridin-2-amine A2->A3 A4 Nitro Reduction A3->A4 Fe, NH4Cl A5 3-Aryl-6-methylpyridine-2,5-diamine A4->A5 A6 Cyclization A5->A6 DMF-DMA, NH2OH·HCl A7 Aryl-Substituted Triazolopyridine A6->A7 B1 2-amino-4-methyl-5-nitropyridine B2 Formimidamide Formation B1->B2 DMF-DMA, NH2OH·HCl (one-pot) B3 (E)-N'-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)formimidamide B2->B3 B4 Cyclization & Reduction B3->B4 B5 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine B4->B5 Improved 55.5% yield B6 Buchwald-Hartwig Coupling B5->B6 2-chloro-purine derivative B7 AZD7648 B6->B7

Caption: Comparative synthetic workflows for triazolopyridine synthesis.

The Target: DNA-PK Signaling Pathway

AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[6] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][7] In many cancers, the DNA damage response (DDR) is dysregulated, making cancer cells more reliant on specific repair pathways like NHEJ for survival. By inhibiting DNA-PK, AZD7648 prevents the repair of DSBs induced by radiation or chemotherapy, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PK Activated DNA-PK DNA_PKcs->DNA_PK activates Artemis Artemis DNA_PK->Artemis phosphorylates LigaseIV_XRCC4 DNA Ligase IV / XRCC4 DNA_PK->LigaseIV_XRCC4 activates Apoptosis Apoptosis DNA_PK->Apoptosis leads to (when repair fails) NHEJ Non-Homologous End Joining Artemis->NHEJ LigaseIV_XRCC4->NHEJ Repair DNA Repair NHEJ->Repair AZD7648 AZD7648 AZD7648->DNA_PK inhibits

Caption: The DNA-PK signaling pathway in DNA double-strand break repair.

Conclusion

The choice between this compound and 2-amino-4-methyl-5-nitropyridine as a synthetic starting material is highly dependent on the desired final product and the overall synthetic strategy. For the specific synthesis of the DNA-PK inhibitor AZD7648, 2-amino-4-methyl-5-nitropyridine is the more direct and likely more cost-effective choice, especially with the availability of an improved synthetic protocol for a key intermediate.

However, for constructing kinase inhibitors where a substituent is required at the 3-position of the pyridine ring, this compound remains a valuable and versatile building block due to the synthetic flexibility offered by the bromine handle for cross-coupling reactions. Researchers and drug development professionals should carefully consider the target molecule's structure and the available synthetic methodologies to make an informed decision that balances cost, efficiency, and strategic synthetic design.

References

Evaluating the Biological Target Engagement of 3-Bromo-6-methyl-5-nitropyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target engagement of 3-Bromo-6-methyl-5-nitropyridin-2-amine derivatives and related compounds. Drawing on available experimental data, we explore their potential as kinase inhibitors, detail relevant assay methodologies, and compare their performance with alternative inhibitors targeting the same pathways.

Introduction to 3-Aminopyridine-Based Kinase Inhibitors

Derivatives of 3-aminopyridine and its analogs, such as 3-aminopyridin-2-one, have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology. Their core structure serves as a versatile scaffold for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridin-2-one scaffold has been shown to effectively target the ATP-binding site of several kinases, making it a valuable starting point for the design of novel therapeutics.[1][2]

Target Identification and Profiling of Related Scaffolds

While specific biological target engagement data for this compound derivatives are not extensively available in the public domain, research on the closely related 3-aminopyridin-2-one scaffold has identified key kinase targets. A fragment-based library screening of 3-aminopyridin-2-one derivatives against a panel of 26 kinases revealed potent inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B) .[1][3][4] These kinases are critical regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.[1][5][6]

The following diagram illustrates the general workflow for identifying kinase targets for a new compound series.

G cluster_0 Compound Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Identification & Validation cluster_3 Lead Optimization Compound This compound Derivatives Screening Kinase Panel Screening (e.g., 26-kinase panel) Compound->Screening Test Compounds Hits Primary Hits (e.g., MPS1, Aurora Kinases) Screening->Hits Identify Active Compounds IC50 IC50 Determination Hits->IC50 Confirm Potency SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Selectivity Selectivity Profiling SAR->Selectivity TargetEngagement Cellular Target Engagement Assays (CETSA, NanoBRET) Selectivity->TargetEngagement

Figure 1. Workflow for kinase inhibitor target identification.

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activity of several 3-aminopyridin-2-one derivatives against MPS1, Aurora A, and Aurora B kinases. These compounds, while structurally different from the this compound core, provide valuable insights into the potential of this chemical class. For comparison, data for well-established, alternative kinase inhibitors are also included.

Compound ID/NameScaffold/DerivativeTarget KinaseIC50 (µM)Reference
3-aminopyridin-2-one Derivatives
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one3-aminopyridin-2-oneMPS11.9[1]
Aurora A0.9[1]
Aurora B1.1[1]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one3-aminopyridin-2-oneMPS11.2[1]
Aurora A0.7[1]
Aurora B0.5[1]
Alternative MPS1 Inhibitors
CCT289346 (BOS172722)Pyrido[3,4-d]pyrimidineMPS10.011[7][8]
BAY 1161909Not disclosedMPS1<0.01[9]
BAY 1217389Not disclosedMPS1<0.01[9][10]
Alternative Aurora Kinase Inhibitors
Alisertib (MLN8237)AzacarbolineAurora A0.0012[11]
Aurora B0.396[11]
AT9283Pyrazol-4-yl UreaAurora A~0.003[12]
Aurora B~0.003[12]
ENMD-2076Pyridin-2-amineAurora A0.009[5]
Aurora B0.031[5]

Experimental Protocols for Target Engagement Assays

Verifying that a compound engages its intended target within a cellular context is a critical step in drug development. Several biophysical and cell-based assays can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in cells and tissues.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]

Protocol Outline:

  • Cell Treatment: Treat cultured cells expressing the target kinase with the test compound or vehicle control.

  • Heating: Subject the cells to a temperature gradient using a thermal cycler.

  • Lysis: Lyse the cells to release intracellular proteins.

  • Separation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The following diagram illustrates the CETSA workflow.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result A Cells + Compound C Heat Gradient (e.g., 40-70°C) A->C B Cells + Vehicle B->C D Cell Lysis & Centrifugation C->D E Collect Soluble Fraction D->E F Quantify Target Protein (Western Blot / MS) E->F G Plot Melting Curves F->G H Target Engagement Confirmed (Thermal Shift) G->H

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells.[15][16][17][18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

Protocol Outline:

  • Cell Transfection: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

  • Cell Seeding: Seed the transfected cells into multi-well plates.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and the test compound to the cells.

  • Incubation: Incubate to allow for compound binding and tracer displacement.

  • Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal indicates competitive displacement of the tracer by the test compound, allowing for the determination of cellular affinity (IC50).

The following diagram depicts the principle of the NanoBRET™ assay.

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET High BRET Signal Kinase_NanoLuc2 Kinase-NanoLuc Inhibitor Inhibitor NoBRET Low BRET Signal Tracer2 Fluorescent Tracer Kinase_NoLuc2 Kinase_NoLuc2 Kinase_NoLuc2->Inhibitor Binding

Figure 3. Principle of the NanoBRET™ Target Engagement Assay.

Conclusion

While direct experimental data on the biological target engagement of this compound derivatives remains to be fully elucidated in publicly accessible literature, the available information on the closely related 3-aminopyridin-2-one scaffold strongly suggests that this chemical class holds significant potential as inhibitors of therapeutically relevant kinases, particularly MPS1 and Aurora kinases. The comparative data presented in this guide, alongside detailed protocols for key target engagement assays, provides a valuable resource for researchers in the field. Further investigation through kinase profiling and cellular target engagement studies will be crucial to fully characterize the activity and selectivity of this compound derivatives and to advance their potential as novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a halogenated and nitrated organic compound.

This compound is classified as a skin, eye, and respiratory irritant.[1] Adherence to strict disposal protocols is essential to mitigate potential hazards. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3][4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

Key Hazard Information:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1][2][4]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in the disposal process. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[5][6]

Waste Container Requirements:

Container Attribute Specification Rationale
Material High-density polyethylene (HDPE) or glass Chemical compatibility to prevent reactions with the container.
Condition Good condition with a secure, leak-proof cap To prevent spills and environmental contamination.

| Headspace | Do not overfill; leave adequate headspace | To allow for potential expansion of contents. |

Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "this compound"[7]

  • The primary hazards (e.g., "Irritant," "Halogenated Organic")

  • The date of waste accumulation[7]

  • The name of the principal investigator and laboratory contact information[7]

Disposal Workflow

The following diagram outlines the procedural flow for the disposal of this compound.

DisposalWorkflow A Step 1: Waste Generation (Solid this compound and contaminated materials) B Step 2: Segregation (Place in a dedicated 'Halogenated Organic Solids' container) A->B C Step 3: Labeling (Affix a complete 'Hazardous Waste' label) B->C D Step 4: Secure Storage (Store in a designated Satellite Accumulation Area (SAA) with secondary containment) C->D E Step 5: Arrange for Pickup (Contact the institution's Environmental Health & Safety (EHS) office or a licensed waste vendor) D->E F Step 6: Professional Disposal (Transport to an approved hazardous waste treatment, storage, and disposal facility) E->F

Disposal workflow for this compound.

Detailed Experimental Protocols for Spill and Waste Management

Spill Cleanup Protocol:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the immediate area and ensure the fume hood is operating correctly.

  • Containment: Prevent the spread of the solid material. Avoid creating dust.[8]

  • Cleanup: Carefully sweep up the spilled solid and place it into a designated "Halogenated Organic Solids" waste container.[8] Do not use water for cleanup as this may spread contamination.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal of Empty Containers: Empty containers that previously held this compound must also be disposed of as hazardous waste.[7] Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic liquid waste.[7] After triple-rinsing, deface the original label before disposing of the container as non-hazardous laboratory glass or plastic, in accordance with institutional policies.[7]

Final Disposal Pathway

The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal company arranged by your institution's EHS department. The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (such as hydrogen bromide and nitrogen oxides) produced during combustion.[2][3][4][9]

It is imperative to never dispose of this compound down the drain or in the regular trash.[5][7] Improper disposal can lead to environmental contamination and potential legal liabilities. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

Personal protective equipment for handling 3-Bromo-6-methyl-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-6-methyl-5-nitropyridin-2-amine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for similar pyridine and nitro-containing compounds to ensure a safe laboratory environment.

Hazard Summary:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles with side-shields or Face ShieldMust be worn at all times in the laboratory to protect against splashes and dust.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][3][4] Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin.[2][3][4] Consider a flame-retardant coat.
Respiratory Fume Hood or RespiratorAll handling of the solid compound and its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[2][3][4] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[1]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for safety. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation:

  • Review Safety Information: Before beginning work, review this guide and any available safety data for structurally similar compounds.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and certified.[3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[3]

Handling:

  • Weighing: Weigh the compound in the fume hood.[2] Handle carefully to avoid creating dust.

  • Transfer: Carefully transfer the compound to the reaction vessel within the fume hood.

  • Work Practices: Keep containers tightly closed when not in use.[1][3] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[5]

Cleanup & Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.[1][2]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Remove contact lenses if present and easy to do.[1] Seek medical attention.[2]
Skin Contact Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this chemical, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[4]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep1 Review Safety Information prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound Carefully prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 emergency Exposure Event first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.